Product packaging for 6-(Trifluoromethoxy)chroman-4-one(Cat. No.:CAS No. 874774-49-9)

6-(Trifluoromethoxy)chroman-4-one

Cat. No.: B2501390
CAS No.: 874774-49-9
M. Wt: 232.158
InChI Key: GYSZDWIFBBPUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Trifluoromethoxy)chroman-4-one is a useful research compound. Its molecular formula is C10H7F3O3 and its molecular weight is 232.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3O3 B2501390 6-(Trifluoromethoxy)chroman-4-one CAS No. 874774-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSZDWIFBBPUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(trifluoromethoxy)chroman-4-one is a fluorinated heterocyclic compound belonging to the chromanone class. The incorporation of a trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, alongside general experimental protocols for their determination. Due to the limited availability of experimental data for this specific compound, predicted values from reputable computational models are included to provide a comprehensive profile.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while the molecular weight and formula are based on its chemical structure, other values are computationally predicted and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₁₀H₇F₃O₃--INVALID-LINK--[1]
Molecular Weight 232.16 g/mol --INVALID-LINK--[1]
Predicted Melting Point 55.3 °CPredicted
Predicted Boiling Point 314.7 °CPredicted
Predicted Water Solubility 155.8 mg/L (at 25 °C)Predicted
Predicted pKa (most acidic) 13.1Predicted
Predicted logP 2.6Predicted

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are general protocols applicable to chromanone derivatives.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm.

  • Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary rapid determination of the approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat again, but at a slower rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point observed in the first run.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.

Boiling Point Determination

For high-boiling liquids, a micro-boiling point determination method is often employed to minimize the amount of sample required.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a few drops of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in a Thiele tube or heating bath, making sure the rubber band is above the level of the heating fluid.

  • Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is expelled.

  • Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid has reached its boiling point.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles slows and the liquid begins to be drawn back into the capillary tube.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or rotator

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer).

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility based on the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a compound.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker or titration vessel

  • Magnetic stirrer and stir bar

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized titrant, adding small increments and recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Analytical instrument (e.g., HPLC, UV-Vis) for concentration determination

Procedure:

  • Prepare pre-saturated n-octanol and aqueous phases by shaking them together and allowing them to separate.

  • Dissolve a known amount of the compound in one of the phases.

  • Add a known volume of the second phase to create a two-phase system.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Michael Addition cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol Reaction1 Michael Addition 4-(Trifluoromethoxy)phenol->Reaction1 Acrylic_acid_or_equivalent Acrylic acid or equivalent Acrylic_acid_or_equivalent->Reaction1 Intermediate_product 3-(4-(Trifluoromethoxy)phenoxy) propanoic acid Reaction1->Intermediate_product Reaction2 Intramolecular Friedel-Crafts Acylation (e.g., with PPA) Intermediate_product->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: General synthetic workflow for this compound.

Biological Activity Context

While specific biological activity data for this compound is not extensively documented, the chroman-4-one scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include:

  • Anticancer Activity: Many chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial Activity: The chroman-4-one core is found in compounds with antibacterial and antifungal properties.[3]

  • Anti-inflammatory Effects: Some derivatives have shown potential as anti-inflammatory agents.[3]

  • Enzyme Inhibition: Chroman-4-ones have been investigated as inhibitors of various enzymes, such as sirtuin 2 (SIRT2), which is implicated in aging-related diseases.[4]

  • Antiparasitic Activity: Certain chroman-4-one analogs have shown activity against parasites like Trypanosoma brucei and Leishmania infantum.[5]

The trifluoromethoxy group in this compound is expected to modulate these activities by altering the electronic properties, lipophilicity, and metabolic stability of the molecule. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data is currently limited, the provided predicted values and general experimental protocols offer a strong starting point for further investigation. The established biological relevance of the chroman-4-one scaffold suggests that this compound is a promising candidate for further exploration in various therapeutic areas. It is recommended that the predicted properties be validated through rigorous experimental studies to fully characterize this compound for its potential applications.

References

6-(trifluoromethoxy)chroman-4-one CAS number and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)chroman-4-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological significance based on the activities of structurally related compounds.

Core Chemical Data

CAS Number: 874774-49-9[1]

Synonyms: 2,3-Dihydro-6-(trifluoromethoxy)-4H-1-benzopyran-4-one

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₇F₃O₃[1]
Molecular Weight 232.16 g/mol [1]
Appearance Not specified (likely a solid)
Purity Typically available at ≥95%[1]

Synthesis and Experimental Protocols

General Synthesis of Chroman-4-ones

A widely used method for the synthesis of the chroman-4-one scaffold is the intramolecular oxa-Michael addition. This reaction typically proceeds via an initial aldol condensation between a 2'-hydroxyacetophenone and an aldehyde to form a chalcone intermediate, which then undergoes cyclization.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2-hydroxy-5-(trifluoromethoxy)acetophenone 2-hydroxy-5-(trifluoromethoxy)acetophenone This compound This compound 2-hydroxy-5-(trifluoromethoxy)acetophenone->this compound 1. Aldol Condensation 2. Intramolecular oxa-Michael Addition Formaldehyde Formaldehyde Formaldehyde->this compound Base (e.g., NaOH, KOH)\nSolvent (e.g., Ethanol)\nHeat Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Heat Base (e.g., NaOH, KOH)\nSolvent (e.g., Ethanol)\nHeat->this compound

Caption: General synthetic route to this compound.

Detailed Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: To a solution of 2'-hydroxy-5'-(trifluoromethoxy)acetophenone (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of a base (e.g., potassium hydroxide or sodium hydroxide).

  • Aldehyde Addition: To this mixture, add an aqueous solution of formaldehyde (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The product may precipitate out of the solution or can be extracted using an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in the public domain. However, based on the known spectral characteristics of related chroman-4-one derivatives, the expected data are summarized below.

Spectroscopy Expected Features
¹H NMR Aromatic protons (multiplets), methylene protons adjacent to the carbonyl group (triplet), and methylene protons adjacent to the oxygen atom (triplet).
¹³C NMR Carbonyl carbon, aromatic carbons (including the one bearing the trifluoromethoxy group, which will show a quartet due to C-F coupling), and aliphatic carbons of the dihydropyranone ring.
IR Spectroscopy Characteristic absorption bands for the carbonyl group (C=O) stretch, C-O-C ether linkage, and C-F bonds of the trifluoromethoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (232.16 g/mol ), along with characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of chroman-4-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.[2][3] The introduction of a trifluoromethoxy group can significantly enhance properties such as metabolic stability and cell permeability, making this compound a person of interest for further investigation.

Potential Therapeutic Areas:

  • Anticancer Activity: Many chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The potential mechanism of action could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

  • Antimicrobial Properties: The chroman-4-one scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal activities.[2]

  • Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of various enzymes, including sirtuins (SIRT2), which are implicated in aging and neurodegenerative diseases.[5][6]

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound.

G cluster_0 Compound cluster_1 Initial Screening cluster_2 Target Identification cluster_3 Pathway Analysis cluster_4 Mechanism of Action A This compound B Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) A->B Test C Enzyme Inhibition Assays (e.g., Kinases, Sirtuins) B->C If Active D Western Blot, qPCR (e.g., Apoptosis, Proliferation Markers) C->D Investigate Downstream Effects E Identification of Signaling Pathway D->E Elucidate

Caption: Workflow for investigating the biological activity of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties, combined with the known biological activities of the chroman-4-one class, make it a valuable target for further research in medicinal chemistry and pharmacology. The synthesis is achievable through established methodologies, and future studies should focus on obtaining detailed experimental data and exploring its biological effects in various disease models.

References

The Emerging Role of 6-(Trifluoromethoxy)chroman-4-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore privileged scaffolds—molecular frameworks that consistently exhibit biological activity across a range of targets. The chroman-4-one core is one such esteemed structure, found in a variety of natural products and synthetic compounds with diverse pharmacological properties.[1][2] When functionalized with bioisosteric groups that enhance drug-like properties, the therapeutic potential of this scaffold is significantly amplified. This technical guide focuses on 6-(trifluoromethoxy)chroman-4-one, a molecule that marries the versatile chroman-4-one core with the advantageous trifluoromethoxy group, and explores its potential in medicinal chemistry. While this compound is currently utilized primarily as a synthetic intermediate, its structural motifs suggest significant therapeutic promise.[3][4] This document will delve into the synthesis, known biological activities of its constituent parts and analogues, and future perspectives for its application in drug discovery.

The Trifluoromethoxy Group: A Key to Enhanced Pharmacokinetics and Potency

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can dramatically improve a molecule's therapeutic profile.[5][6]

The trifluoromethoxy group is a potent electron-withdrawing substituent, which can influence a molecule's acidity, basicity, and reactivity.[7] In the context of drug design, its primary advantages include:

  • Enhanced Lipophilicity : The -OCF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[5][7]

  • Metabolic Stability : The high strength of the carbon-fluorine bonds makes the trifluoromethoxy group exceptionally stable to metabolic degradation by enzymes, often leading to a longer half-life for drug candidates.[5][7]

  • Modulation of Physicochemical Properties : The combination of the lipophilic moiety with the polarity of the oxygen atom allows for the fine-tuning of a compound's partition coefficient (logP), which is crucial for optimizing membrane permeability and overall pharmacokinetic behavior.[3]

  • Improved Target Binding : The electronegativity of the trifluoromethoxy group can lead to more favorable interactions with biological targets, such as hydrogen bonding and electrostatic interactions, potentially increasing binding affinity and potency.[3]

The Chroman-4-one Scaffold: A Privileged Structure in Drug Discovery

Chroman-4-one and its derivatives are a class of heterocyclic compounds that are widely recognized as "privileged structures" in medicinal chemistry.[1][2] This designation stems from their ability to serve as ligands for a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2]

Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyranone ring.[2] This rigid, bicyclic system provides a versatile framework for the attachment of various substituents, allowing for the modulation of its biological activity.[8] Chroman-4-one derivatives have been reported to exhibit a remarkable array of therapeutic effects, including:

  • Anticancer activity[2]

  • Antioxidant properties[2]

  • Anti-inflammatory effects[2]

  • Antimicrobial and antifungal activity[2][9]

  • Antidiabetic potential[2]

  • Neuroprotective effects[2]

The diverse biological activities of the chroman-4-one scaffold make it a highly attractive starting point for the design of novel therapeutic agents.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on well-established methods for the synthesis of chroman-4-one derivatives. A common and effective method is the intramolecular oxa-Michael addition of a 2'-hydroxychalcone precursor.

The key starting material for this synthesis is 1-(2-hydroxy-5-(trifluoromethoxy)phenyl)ethanone . This compound can be reacted with a suitable aldehyde in a Claisen-Schmidt condensation to form the corresponding 2'-hydroxychalcone. Subsequent base-catalyzed cyclization of the chalcone yields the desired this compound.

Below is a representative experimental protocol for the synthesis of a chroman-4-one derivative, which can be adapted for the synthesis of this compound.

Experimental Protocol: Representative Synthesis of a Chroman-4-one Derivative

This protocol is based on the general procedure for the synthesis of 2-alkyl-chroman-4-ones via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[1]

Materials:

  • Substituted 2'-hydroxyacetophenone (e.g., 1-(2-hydroxy-5-(trifluoromethoxy)phenyl)ethanone)

  • Appropriate aldehyde (e.g., formaldehyde or its equivalent)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • 10% Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of the substituted 2'-hydroxyacetophenone (1.0 equiv) in ethanol, add the appropriate aldehyde (1.1 equiv) and diisopropylamine (1.1 equiv).

  • Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired chroman-4-one derivative.

Potential Biological Activities and Therapeutic Targets

While there is a lack of specific biological data for this compound in the public domain, the known activities of closely related analogues provide a strong indication of its therapeutic potential. The combination of the trifluoromethoxy group and the chroman-4-one scaffold suggests that this compound could be a promising candidate for a variety of therapeutic applications.

Potential as SIRT2 Inhibitors

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that are involved in a variety of cellular processes, including aging, metabolism, and inflammation. SIRT2, in particular, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer.[10] Several substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[10]

The table below summarizes the SIRT2 inhibitory activity of some substituted chroman-4-one derivatives, highlighting the structure-activity relationships (SAR) that have been established for this class of compounds.[10]

Table 1: SIRT2 Inhibitory Activity of Substituted Chroman-4-one Derivatives [10]

CompoundR2R6R8% Inhibition at 200 µMIC50 (µM)
1a n-pentylClBr884.5
1c n-pentylBrBr>901.5
1k n-propylClBr7610.6
1l n-heptylClBr57>50
3a (chromone)n-pentylClBr825.5

Data extracted from Friden-Saxin et al., J. Med. Chem. 2012, 55, 15, 7104-7113.[10]

The SAR studies indicate that substitution at the 2-, 6-, and 8-positions of the chroman-4-one ring is crucial for SIRT2 inhibitory activity.[10] Specifically, an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions are favorable for high potency.[10] Given that the trifluoromethoxy group is strongly electron-withdrawing, this compound fits this profile and could potentially be a potent SIRT2 inhibitor.

Anticancer and Antioxidant Potential

Derivatives of the closely related chromone scaffold bearing a trifluoromethyl group have been synthesized and evaluated for their cytotoxic and antioxidant activities.[11]

Table 2: In Vitro Cytotoxic Activity of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide Derivatives [11]

CompoundA-549 IC50 (µg/mL)MCF-7 IC50 (µg/mL)
4h 22.096.40 ± 0.26
Standard Drug --

Data extracted from a study on trifluoromethyl-substituted chromones.[11]

These findings suggest that the incorporation of a trifluoromethyl group can lead to significant anticancer activity.[11] The trifluoromethoxy group in this compound is expected to confer similar, if not enhanced, biological properties.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved in the study of this compound and its derivatives, the following diagrams have been generated using the DOT language.

G General Synthetic Workflow for Chroman-4-one Derivatives cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product and Analysis start1 2'-Hydroxyacetophenone Derivative step1 Claisen-Schmidt Condensation start1->step1 start2 Aldehyde start2->step1 step2 Intramolecular oxa-Michael Addition step1->step2 product Chroman-4-one Derivative step2->product purification Purification (Chromatography) product->purification analysis Structural Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the synthesis of chroman-4-one derivatives.

G Hypothetical SIRT2 Inhibition Pathway inhibitor This compound (Hypothetical Inhibitor) sirt2 SIRT2 inhibitor->sirt2 tubulin α-tubulin (acetylated) sirt2->tubulin Deacetylates apoptosis Apoptosis sirt2->apoptosis Inhibits deacetylated_tubulin α-tubulin (deacetylated) cell_cycle Cell Cycle Progression deacetylated_tubulin->cell_cycle Promotes

Caption: A potential mechanism of action via SIRT2 inhibition.

Conclusion and Future Directions

This compound stands at the intersection of two highly significant motifs in medicinal chemistry: the privileged chroman-4-one scaffold and the pharmacokinetically advantageous trifluoromethoxy group. While currently serving as a building block in chemical synthesis, the structural characteristics of this molecule strongly suggest its potential as a lead compound for the development of novel therapeutics.

Future research should focus on the following areas:

  • Dedicated Synthesis and Characterization : The development and publication of a robust and scalable synthesis for this compound is a critical first step.

  • Biological Screening : A comprehensive biological evaluation of this compound against a panel of relevant therapeutic targets is warranted. Based on the activities of its analogues, initial screening efforts could focus on its potential as a SIRT2 inhibitor, an anticancer agent, or an antimicrobial compound.

  • Analogue Synthesis and SAR Studies : The synthesis and evaluation of a library of derivatives based on the this compound scaffold would be invaluable for establishing clear structure-activity relationships and optimizing potency and selectivity.

  • Mechanism of Action Studies : Should promising biological activity be identified, detailed mechanistic studies will be necessary to elucidate the specific molecular targets and signaling pathways involved.

References

Structural Analysis of 6-(Trifluoromethoxy)chroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 6-(trifluoromethoxy)chroman-4-one, a fluorinated derivative of the chroman-4-one scaffold. Chroman-4-ones are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including potential as anticancer, antioxidant, and anti-inflammatory agents. The introduction of a trifluoromethoxy group at the 6-position is anticipated to modulate the compound's physicochemical properties and biological activity. This document outlines the predicted structural and spectroscopic characteristics of this compound, a proposed synthetic route, and a discussion of its potential biological relevance based on the known activities of related chroman-4-one derivatives.

Molecular Structure and Properties

This compound possesses a core chroman-4-one structure, which consists of a benzene ring fused to a dihydropyranone ring. The key structural feature is the trifluoromethoxy (-OCF₃) group substituted at the 6-position of the aromatic ring. This electron-withdrawing group is expected to influence the electron density distribution of the aromatic system and the reactivity of the entire molecule.

PropertyPredicted Value
Molecular Formula C₁₀H₇F₃O₃
Molecular Weight 232.16 g/mol
CAS Number 874774-49-9
Appearance Predicted to be a solid at room temperature.
Solubility Expected to be soluble in common organic solvents.
LogP (Predicted) ~2.5 - 3.5

Spectroscopic Analysis (Predicted)

Due to the limited availability of experimental data, the following spectroscopic characteristics are predicted based on the analysis of similar chroman-4-one structures and computational modeling.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the chroman-4-one core.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9d1HH-5
~7.2 - 7.4dd1HH-7
~7.1 - 7.2d1HH-8
~4.5 - 4.7t2HH-2 (CH₂)
~2.8 - 3.0t2HH-3 (CH₂)
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the carbon framework of the molecule, with the trifluoromethoxy and carbonyl carbons being particularly noteworthy.

Chemical Shift (δ, ppm)Assignment
~190 - 195C-4 (C=O)
~155 - 160C-8a
~145 - 150 (q)C-6 (-OCF₃)
~120 - 130Aromatic CH
~115 - 125 (q)-OCF₃
~110 - 120C-4a
~65 - 70C-2 (CH₂)
~35 - 40C-3 (CH₂)

Note: The signal for the carbon attached to the -OCF₃ group and the -OCF₃ carbon itself are expected to appear as quartets due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1680 - 1700StrongC=O (ketone) stretching
~1600, ~1480MediumC=C (aromatic) stretching
~1250 - 1290StrongC-O-C (ether) stretching
~1150 - 1210StrongC-F (trifluoromethoxy) stretching
Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

m/zInterpretation
232[M]⁺ (Molecular ion)
204[M - CO]⁺
149Retro-Diels-Alder fragmentation
121Fragmentation of the benzofuran moiety

Proposed Synthesis

A plausible synthetic route to this compound involves the intramolecular cyclization of a substituted phenoxypropanoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(4-(trifluoromethoxy)phenoxy)propanoic acid

  • To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

  • To this suspension, add β-propiolactone (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-(4-(trifluoromethoxy)phenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • To a flask containing a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, add 3-(4-(trifluoromethoxy)phenoxy)propanoic acid (1.0 eq).

  • Heat the reaction mixture to 80-100 °C with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

G cluster_0 Synthesis Workflow 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenol Intermediate Acid 3-(4-(trifluoromethoxy)phenoxy)propanoic acid 4-(trifluoromethoxy)phenol->Intermediate Acid + β-propiolactone, K₂CO₃ Target Compound This compound Intermediate Acid->Target Compound PPA, Heat

Proposed synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the chroman-4-one scaffold is a well-established pharmacophore. Derivatives have shown a variety of biological effects, and the introduction of the trifluoromethoxy group may enhance potency and metabolic stability.

Sirtuin 2 (SIRT2) Inhibition

Several substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase.[1][2] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 is a promising strategy for cancer therapy.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt (PKB) Akt (PKB) PDK1->Akt (PKB) activates Downstream Targets Downstream Targets Akt (PKB)->Downstream Targets Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth Chroman-4-one Derivative Chroman-4-one Derivative Chroman-4-one Derivative->Akt (PKB) inhibits?

Potential inhibition of the Akt signaling pathway.
Akt Signaling Pathway

The Akt (or Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[3] Dysregulation of this pathway is a hallmark of many cancers. Some studies suggest that chroman-4-one derivatives may exert their anticancer effects by modulating the Akt pathway.

G SIRT2 SIRT2 Deacetylation Deacetylation SIRT2->Deacetylation Histones Histones Gene Silencing Gene Silencing Histones->Gene Silencing α-tubulin α-tubulin Microtubule Stability Microtubule Stability α-tubulin->Microtubule Stability Deacetylation->Histones Deacetylation->α-tubulin Chroman-4-one Derivative Chroman-4-one Derivative Chroman-4-one Derivative->SIRT2 inhibits

Inhibition of SIRT2 by chroman-4-one derivatives.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its structural and spectroscopic properties based on predictive methods. The proposed synthetic route offers a viable pathway for its preparation, enabling further investigation into its biological activities. The potential for this compound to modulate key signaling pathways, such as those involving SIRT2 and Akt, warrants further experimental validation and positions it as a molecule of interest for drug discovery programs, particularly in oncology and inflammatory diseases. Future studies should focus on the experimental verification of the data presented herein and a thorough evaluation of the compound's pharmacological profile.

References

Theoretical Analysis of 6-(Trifluoromethoxy)chroman-4-one: A Guide to Understanding its Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of chroman-4-one derivatives, with a specific focus on the yet-to-be-characterized 6-(trifluoromethoxy)chroman-4-one. While no dedicated theoretical or experimental structural studies have been published for this specific molecule, this document outlines a robust framework for its future investigation. By leveraging established computational chemistry protocols and data from closely related analogs, we present a clear pathway for researchers, scientists, and drug development professionals to understand and predict the structural and electronic properties of this compound. This guide includes proposed methodologies, expected data, and a visual representation of the computational workflow.

Introduction

Chroman-4-ones are a significant class of heterocyclic compounds that form the core scaffold of many biologically active molecules, including flavonoids and various synthetic therapeutic agents. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] The substitution pattern on the chroman-4-one ring system plays a crucial role in determining its biological efficacy and mechanism of action.[3][4]

The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position is of particular interest due to the unique electronic properties it imparts. The high electronegativity and lipophilicity of the -OCF₃ group can significantly influence the molecule's stability, reactivity, and pharmacokinetic profile. To date, literature searches reveal a gap in the specific theoretical and experimental structural analysis of this compound. This guide aims to bridge that gap by proposing a detailed theoretical study based on methodologies successfully applied to analogous compounds.

Proposed Methodologies for Theoretical Study

To elucidate the molecular structure and electronic properties of this compound, a combination of computational chemistry methods is recommended. The following protocols are based on established practices for the theoretical investigation of chromone and chroman-4-one derivatives.[5]

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is the most common and reliable method for predicting the geometry and electronic properties of organic molecules.

Experimental Protocol:

  • Initial Structure Generation: A 3D model of this compound will be constructed using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure will be optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.

  • Basis Set Selection: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides a good balance between accuracy and computational cost for molecules of this size. The diffuse functions (++) are important for describing the lone pairs of electrons on oxygen and fluorine atoms, and the polarization functions (d,p) allow for more flexibility in describing the shape of the electron orbitals.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a stable point on the potential energy surface.

  • Data Extraction: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles will be extracted.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density.

Experimental Protocol:

  • Wavefunction Generation: A wavefunction file will be generated from the optimized DFT calculation.

  • Topological Analysis: The wavefunction will be analyzed using software such as AIMAll or Multiwfn to identify bond critical points (BCPs) and ring critical points (RCPs).

  • Property Calculation: For each BCP, key properties such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the ellipticity (ε) will be calculated. These parameters provide insight into the nature and strength of the chemical bonds.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

Experimental Protocol:

  • MEP Calculation: The MEP will be calculated from the optimized DFT wavefunction.

  • Surface Mapping: The calculated electrostatic potential will be mapped onto the molecule's electron density surface. Red regions will indicate areas of negative potential (electron-rich), while blue regions will indicate areas of positive potential (electron-poor).

Predicted Quantitative Data

While experimental data for this compound is unavailable, we can predict the expected ranges for its structural parameters based on published data for similar chroman-4-one derivatives. The following table summarizes these predicted values.

ParameterPredicted Value RangeDescription
Bond Lengths (Å)
C=O1.21 - 1.23Carbonyl bond in the pyranone ring.
C-O (ether)1.36 - 1.38Ether linkage in the pyranone ring.
C-O (-OCF₃)1.35 - 1.37Bond between the benzene ring and the trifluoromethoxy group.
C-F1.32 - 1.34Carbon-fluorine bonds in the trifluoromethoxy group.
C-C (aromatic)1.38 - 1.41Carbon-carbon bonds within the benzene ring.
Bond Angles (°) **
O=C-C120 - 123Angle around the carbonyl carbon.
C-O-C (ether)116 - 119Angle of the ether oxygen in the pyranone ring.
C-O-C (-OCF₃)117 - 120Angle of the ether oxygen in the trifluoromethoxy group.
F-C-F107 - 109Angles within the trifluoromethyl group.
Dihedral Angles (°) **
C-C-O-C (-OCF₃)0 or 180 (approx.)Describes the orientation of the -OCF₃ group relative to the benzene ring.

Note: These values are illustrative and are based on the analysis of various substituted chroman-4-one and trifluoromethyl-containing aromatic compounds. Actual values will need to be determined by the proposed computational studies.

Visualization of Computational Workflow

The logical flow of the proposed theoretical study can be visualized as follows:

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Post-DFT Analysis cluster_output Output Data start Propose Molecular Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry freq_calc->opt_geom qtaim QTAIM Analysis opt_geom->qtaim mep MEP Analysis opt_geom->mep bond_params Bond Lengths & Angles qtaim->bond_params electronic_props Electron Density & Topology qtaim->electronic_props reactivity_map Reactivity Map mep->reactivity_map

Caption: Proposed computational workflow for the theoretical study of this compound.

Conclusion

While direct experimental or theoretical data on the molecular structure of this compound is currently absent from the scientific literature, this guide provides a comprehensive and robust framework for its future investigation. The proposed methodologies, including DFT calculations, QTAIM analysis, and MEP mapping, are well-established for this class of compounds and are expected to yield valuable insights into its structural and electronic properties. The predicted data and visualized workflow serve as a valuable resource for researchers initiating studies on this promising molecule. The elucidation of its molecular structure will be a critical step in understanding its potential biological activity and in the rational design of new therapeutic agents based on the chroman-4-one scaffold.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 6-(Trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-(trifluoromethoxy)chroman-4-one in various matrices. The protocols are based on established analytical techniques for structurally related compounds, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties of this compound is provided below to aid in method development.

PropertyPredicted ValueNotes
Molecular FormulaC₁₀H₇F₃O₃
Molecular Weight248.16 g/mol
AppearanceWhite to off-white solidBased on similar chromanone structures.
SolubilitySoluble in organic solvents (e.g., acetonitrile, methanol, DMSO), sparingly soluble in water.The trifluoromethoxy group increases lipophilicity.
UV λmax~254 nm and ~280 nmPredicted based on the chromanone core, though empirical determination is necessary.[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Reference standard of this compound

2. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid. Gradient: May be required for complex matrices.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standards HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Samples Sample_Prep->HPLC_Injection Data_Acquisition Acquire UV Data HPLC_Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify Sample Data_Acquisition->Quantification Calibration->Quantification

Caption: HPLC-UV workflow for quantification.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (IS), e.g., a deuterated analog or a structurally similar compound not present in the sample.

2. LC-MS/MS Conditions:

ParameterCondition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): m/z 249.0; Product Ions (Q3): To be determined by infusion of the standard (e.g., fragments corresponding to the loss of CO, CF₃).
Collision Energy To be optimized for each transition.

3. Standard and Sample Preparation:

  • Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare serial dilutions in the initial mobile phase containing a fixed concentration of the internal standard.

  • Sample Preparation (e.g., Plasma): Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix components. Evaporate the supernatant/eluate and reconstitute in the initial mobile phase containing the internal standard.

4. Data Analysis:

  • Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Extraction Extract Sample (e.g., SPE) Add_IS Add Internal Standard Sample_Extraction->Add_IS LC_Separation LC Separation Add_IS->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Integrate Peaks MS_Detection->Peak_Integration Quantification Calculate Concentration Peak_Integration->Quantification

Caption: HPLC-MS/MS workflow for quantification.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound if it is thermally stable and sufficiently volatile. Derivatization may be required to improve its chromatographic properties.[2]

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a capillary column

  • Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Solvent for injection (e.g., ethyl acetate)

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic fragment ions. Full scan for initial identification.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.

  • Working Standard Solutions: Prepare serial dilutions in ethyl acetate.

  • Sample Preparation: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. Concentrate the extract and dissolve in ethyl acetate.

4. Data Analysis:

  • Identify the analyte by its retention time and mass spectrum.

  • For quantification in SIM mode, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Workflow Diagram

GC_MS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Extraction Sample Extraction (LLE/SPE) GC_Injection Inject into GC Sample_Extraction->GC_Injection Standard_Prep Prepare Standards Standard_Prep->GC_Injection MS_Acquisition Acquire Mass Spectra GC_Injection->MS_Acquisition Peak_Identification Identify by RT and Spectrum MS_Acquisition->Peak_Identification Quantification Quantify using SIM MS_Acquisition->Quantification Peak_Identification->Quantification

Caption: GC-MS workflow for quantification.

Summary of Quantitative Parameters

The following table summarizes typical performance characteristics that can be expected from the described methods. These values will require experimental validation for this compound.

ParameterHPLC-UVHPLC-MS/MSGC-MS
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~0.1 - 10 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.05 - 5 ng/mL~0.5 - 50 ng/mL
Precision (%RSD) < 5%< 15%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%85 - 115%
Selectivity ModerateHighHigh
Throughput HighMediumMedium

Disclaimer: These protocols are intended as a starting point for method development. Optimization and validation are essential for any specific application.

References

Application Notes and Protocols for 6-(trifluoromethoxy)chroman-4-one in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, a comprehensive review of published scientific literature reveals a significant lack of specific data regarding the application of 6-(trifluoromethoxy)chroman-4-one in in vitro cancer cell line studies. While the broader class of chromanone derivatives has been a subject of interest in anticancer research, specific experimental data, including quantitative analyses of cytotoxic effects, detailed mechanisms of action, and established protocols for this particular compound, are not available in the public domain.

The following application notes and protocols are therefore presented as a generalized framework based on the study of analogous chromanone structures. These should be considered as a starting point for investigation and will require substantial optimization and validation for the specific compound this compound. It is imperative for researchers to conduct initial dose-response studies and mechanism-of-action screenings to adapt these general procedures.

Introduction

Chromanone scaffolds are prevalent in a variety of biologically active natural products and synthetic compounds, demonstrating a wide range of pharmacological activities, including anticancer properties. The introduction of a trifluoromethoxy group at the 6-position of the chroman-4-one core is hypothesized to enhance metabolic stability and cell permeability, potentially leading to improved cytotoxic activity against cancer cells. This document provides a general overview of potential applications and suggested experimental protocols for the initial in vitro evaluation of this compound as an anticancer agent.

Potential Applications

Based on the activities of related chromanone derivatives, this compound could be investigated for the following applications in cancer cell line studies:

  • Evaluation of Cytotoxicity and Antiproliferative Effects: Determining the compound's ability to inhibit the growth of and kill various cancer cell lines.

  • Investigation of Apoptosis Induction: Assessing whether the compound induces programmed cell death in cancer cells.

  • Cell Cycle Analysis: Determining if the compound causes arrest at specific phases of the cell cycle, thereby inhibiting cell division.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by the compound to exert its anticancer effects.

Data Presentation (Hypothetical Data for Illustrative Purposes)

Should preliminary studies be conducted, all quantitative data should be summarized in clearly structured tables. The following are examples of how such data could be presented.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HeLaCervical Carcinoma48Data to be determined
HCT116Colon Carcinoma48Data to be determined

Table 2: Hypothetical Cell Cycle Distribution Analysis in A549 Cells Treated with this compound for 24h

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
Compound (2x IC50)Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed, generalized protocols that would need to be adapted and optimized for this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. (Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 300 µL of cold PBS.

  • While vortexing gently, add 700 µL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle_assay compound_prep Prepare this compound dilutions compound_prep->viability_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist conclusion Evaluate Anticancer Potential ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: General workflow for in vitro evaluation of a novel compound.

hypothetical_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects compound This compound pi3k PI3K compound->pi3k Inhibits (?) akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 Inhibits bax Bax caspase9 Caspase-9 bax->caspase9 bcl2->bax Inhibits caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical PI3K/Akt apoptosis pathway modulation.

Disclaimer: The information provided in this document is for research purposes only and is intended for a scientific audience. The protocols are generalized and have not been validated for this compound. All laboratory work should be conducted under appropriate safety guidelines and institutional regulations. The hypothetical data and pathways are illustrative and should not be considered as established facts.

Application Notes and Protocols: Testing the Antimicrobial Effects of 6-(trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the antimicrobial properties of the novel compound, 6-(trifluoromethoxy)chroman-4-one. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and provide a basis for further investigation into the compound's mechanism of action.

Introduction

Chroman-4-ones are a class of heterocyclic compounds recognized for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1] Notably, various derivatives of chroman-4-one have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2] The emergence of antimicrobial resistance necessitates the exploration of new chemical entities for the development of effective therapeutic agents.[3][4] This document details the experimental setup for assessing the antimicrobial potential of this compound, a novel derivative.

Materials and Reagents

2.1. Test Compound:

  • This compound (synthesis to be performed as per relevant organic chemistry protocols)

  • Dimethyl sulfoxide (DMSO, sterile, for stock solution preparation)

2.2. Microbial Strains: A representative panel of clinically relevant microorganisms should be selected, including:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Staphylococcus epidermidis[1][3][4]

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa[1][4], Salmonella enteritidis[3][4]

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)[1][3][4][5]

2.3. Media and Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Phosphate-buffered saline (PBS, sterile)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (vehicle, e.g., DMSO)

2.4. Equipment:

  • Laminar flow hood

  • Incubator (35-37°C for bacteria, 30°C for fungi)

  • Spectrophotometer or nephelometer

  • Micropipettes and sterile tips

  • Sterile 96-well microtiter plates

  • Petri dishes

  • Autoclave

Experimental Protocols

Preparation of Test Compound Stock Solution
  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.

  • Further dilute the stock solution with the appropriate sterile broth (MHB or RPMI-1640) to achieve the desired starting concentration for the assays. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the microorganisms.

Preparation of Microbial Inoculum
  • From a fresh culture (18-24 hours old) on an appropriate agar plate (MHA for bacteria, SDA for fungi), select 3-5 isolated colonies.

  • Transfer the colonies to a tube containing 5 mL of sterile PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3][4][6]

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Add 100 µL of the prepared microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the vehicle, e.g., DMSO). Also include a sterility control (broth only).

  • Incubate the plates at the appropriate temperature (37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto an appropriate agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Assay

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method to assess the antimicrobial activity of a compound.[7]

  • Prepare a lawn of the test microorganism on an MHA plate by evenly streaking a sterile cotton swab dipped in the adjusted inoculum (0.5 McFarland) over the entire surface of the agar.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Include positive control (disks with a standard antibiotic) and negative control (disks with the vehicle) disks.

  • Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrain (ATCC)MIC (µg/mL)Positive Control (µg/mL)
Staphylococcus aureus29213Gentamicin:
Staphylococcus epidermidisGentamicin:
Escherichia coli25922Gentamicin:
Pseudomonas aeruginosaGentamicin:
Salmonella enteritidisGentamicin:
Candida albicans90028Amphotericin B:

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrain (ATCC)MBC/MFC (µg/mL)
Staphylococcus aureus29213
Staphylococcus epidermidis
Escherichia coli25922
Pseudomonas aeruginosa
Salmonella enteritidis
Candida albicans90028

Table 3: Zone of Inhibition Diameters for this compound

MicroorganismStrain (ATCC)Zone of Inhibition (mm)Positive Control (mm)
Staphylococcus aureus29213Gentamicin:
Staphylococcus epidermidisGentamicin:
Escherichia coli25922Gentamicin:
Pseudomonas aeruginosaGentamicin:
Salmonella enteritidisGentamicin:
Candida albicans90028Amphotericin B:

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated if the compound shows significant activity.

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_followup Follow-up Analysis cluster_results Data Analysis A Compound Stock Preparation C Broth Microdilution (MIC Determination) A->C D Agar Disk Diffusion A->D B Microbial Inoculum Preparation (0.5 McFarland) B->C B->D E MBC/MFC Determination C->E F Record MIC, MBC/MFC, and Zone of Inhibition D->F E->F G Data Tabulation and Comparison F->G

Caption: Experimental workflow for antimicrobial susceptibility testing.

Putative_Signaling_Pathway A This compound B Bacterial/Fungal Cell Wall or Membrane A->B Interaction C Inhibition of Cell Wall Synthesis B->C Possible Effect D Disruption of Membrane Potential B->D Possible Effect E Inhibition of Protein Synthesis B->E Possible Effect F Inhibition of DNA Replication B->F Possible Effect G Cell Lysis / Apoptosis C->G D->G E->G F->G

Caption: Potential antimicrobial mechanisms of action for investigation.

Interpretation and Further Steps

The results from these assays will provide a preliminary assessment of the antimicrobial activity of this compound. A potent compound will exhibit low MIC and MBC/MFC values and large zones of inhibition.

Further studies may include:

  • Time-kill assays: To determine the rate at which the compound kills the microbial cells.

  • Mechanism of action studies: Investigating the specific cellular targets of the compound, such as cell wall synthesis, protein synthesis, or DNA replication.

  • Toxicity assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.

  • In vivo efficacy studies: Testing the compound's effectiveness in animal models of infection.

These detailed protocols and application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential new antimicrobial agent.

References

6-(Trifluoromethoxy)chroman-4-one: An Intermediate with Potential in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethoxy)chroman-4-one is a heterocyclic compound belonging to the chromanone class of molecules. While specific, detailed applications and dedicated synthesis protocols for this particular intermediate in the public domain are limited, the broader class of chroman-4-one derivatives has garnered significant interest in medicinal chemistry. These derivatives are recognized as privileged structures, meaning they are molecular frameworks that can bind to multiple biological targets, making them valuable starting points for drug discovery. The trifluoromethoxy group is a key substituent known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, suggesting that this compound is a promising, albeit currently under-documented, intermediate for the synthesis of novel therapeutics.

This document provides an overview of the potential applications of this compound based on the known biological activities of structurally related chroman-4-one derivatives and outlines general synthetic methodologies.

Potential Therapeutic Applications

Research into various substituted chroman-4-ones has revealed a wide array of pharmacological activities, suggesting potential therapeutic avenues for compounds derived from this compound.

Table 1: Reported Biological Activities of Chroman-4-one Derivatives

Therapeutic AreaBiological Target/ActivityReference Compounds
Oncology Anticancer activity against various cell lines3-(3/4-(2-aryl-2-oxoethoxy)arylidene)chroman/thiochroman-4-one derivatives
Neurodegenerative Diseases Sirtuin 2 (SIRT2) Inhibition6,8-disubstituted-2-alkylchroman-4-ones
Inflammatory Diseases Anti-inflammatory effectsGeneral chroman-4-one derivatives
Infectious Diseases Antimicrobial and antifungal activity7-hydroxychroman-4-one and its derivatives
Parasitic Diseases Antiparasitic activityChroman-4-one analogues

General Experimental Protocols

Synthesis of the Chroman-4-one Ring System

A common and efficient method for constructing the chroman-4-one core is through an intramolecular cyclization of a precursor molecule.

Protocol: Synthesis of a Chroman-4-one Derivative

Materials:

  • Appropriately substituted phenol (e.g., 4-(trifluoromethoxy)phenol)

  • 3-Halopropionic acid (e.g., 3-chloropropionic acid)

  • Polyphosphoric acid (PPA) or other suitable condensing agent

  • Inert solvent (e.g., toluene, xylene)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Acylation: The substituted phenol is reacted with the 3-halopropionic acid in the presence of a condensing agent like polyphosphoric acid at an elevated temperature. This step forms an intermediate phenyl propanoate.

  • Cyclization: The reaction mixture is then heated, often in a high-boiling point solvent, to induce an intramolecular Friedel-Crafts acylation, leading to the cyclization and formation of the chroman-4-one ring.

  • Work-up: The reaction mixture is cooled and then quenched with ice water. The product is extracted into an organic solvent.

  • Purification: The organic layer is washed with a basic solution (e.g., NaOH) to remove unreacted phenol, followed by an acidic wash (e.g., HCl) and then water. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure chroman-4-one derivative.

Note: Reaction conditions, including temperature, reaction time, and the choice of catalyst and solvent, may need to be optimized for the specific synthesis of this compound.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a general synthetic workflow for chroman-4-one derivatives and a hypothetical signaling pathway that could be targeted by pharmaceuticals derived from this scaffold, based on the known activities of related compounds.

G General Synthetic Workflow for Chroman-4-one Derivatives cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start1 Substituted Phenol step1 Acylation start1->step1 start2 3-Halopropionic Acid start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Work-up and Extraction step2->step3 step4 Chromatography or Recrystallization step3->step4 product Chroman-4-one Derivative step4->product

Caption: General Synthetic Workflow for Chroman-4-one Derivatives.

G Hypothetical Signaling Pathway Targeted by Chroman-4-one Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_cellular_response Cellular Response ligand External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, NF-κB) erk->transcription sirt2 SIRT2 sirt2->transcription Deacetylation (Inhibition) response Proliferation, Inflammation, Survival transcription->response inhibitor Chroman-4-one Derivative inhibitor->sirt2 Inhibition

Caption: Hypothetical Signaling Pathway Targeted by Chroman-4-one Derivatives.

Conclusion

While this compound remains a molecule with underexplored potential in publicly accessible scientific literature, the well-established and diverse biological activities of the broader chroman-4-one class make it a compelling starting point for the development of new pharmaceutical agents. The presence of the trifluoromethoxy group is anticipated to confer advantageous pharmacokinetic properties to its derivatives. Further research and publication of specific synthetic applications are needed to fully elucidate the value of this particular intermediate in drug discovery and development. Researchers are encouraged to adapt general synthetic protocols for chroman-4-ones as a starting point for their investigations into this promising molecule.

Application Notes and Protocols for Evaluating 6-(Trifluoromethoxy)chroman-4-one as a SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, has emerged as a significant therapeutic target for a range of pathologies including neurodegenerative diseases, metabolic disorders, and cancer.[1][2] Primarily localized in the cytoplasm, SIRT2 deacetylates various non-histone proteins, with α-tubulin being a key substrate.[3] Its role in cellular processes such as cell cycle regulation, inflammation, and oxidative stress response makes it a compelling target for pharmacological intervention.[1][3]

The chroman-4-one scaffold has been identified as a promising framework for the development of potent and selective SIRT2 inhibitors.[4][5][6] Research has demonstrated that derivatives of chroman-4-one can exhibit significant inhibitory activity against SIRT2, suggesting their potential as lead compounds in drug discovery programs.[5][6] This document provides a detailed protocol for the comprehensive evaluation of 6-(trifluoromethoxy)chroman-4-one, a novel chroman-4-one derivative, as a SIRT2 inhibitor. The following protocols outline the necessary in vitro and cell-based assays to characterize its inhibitory potential, selectivity, and cellular activity.

Signaling Pathway of SIRT2

SIRT2 is involved in numerous cellular signaling pathways. Its inhibition can lead to the hyperacetylation of its substrates, thereby modulating their function. A key pathway involves the deacetylation of α-tubulin, which plays a role in microtubule stability and cell division.[3] SIRT2 also influences inflammatory responses by deacetylating NF-κB and regulates cellular stress responses through the deacetylation of FOXO transcription factors.[1][7]

SIRT2_Pathway SIRT2 Signaling Pathway SIRT2 SIRT2 deacetylated_alpha_tubulin α-tubulin (deacetylated) SIRT2->deacetylated_alpha_tubulin Deacetylation deacetylated_NF_kB NF-κB (deacetylated) SIRT2->deacetylated_NF_kB Deacetylation deacetylated_FOXO FOXO (deacetylated) SIRT2->deacetylated_FOXO Deacetylation alpha_tubulin α-tubulin (acetylated) Cell_Cycle Cell Cycle Progression deacetylated_alpha_tubulin->Cell_Cycle NF_kB NF-κB (acetylated) Inflammation Inflammation deacetylated_NF_kB->Inflammation FOXO FOXO (acetylated) Stress_Response Stress Response deacetylated_FOXO->Stress_Response Inhibitor This compound Inhibitor->SIRT2 Inhibition

Caption: SIRT2 deacetylates key proteins like α-tubulin, NF-κB, and FOXO, influencing major cellular processes.

Experimental Workflow

The evaluation of this compound as a SIRT2 inhibitor will follow a multi-step process, beginning with in vitro enzymatic assays to determine its potency and concluding with cell-based assays to assess its activity in a cellular context.

Experimental_Workflow Inhibitor Evaluation Workflow start Start in_vitro In Vitro Enzymatic Assay start->in_vitro ic50 IC50 Determination in_vitro->ic50 selectivity Selectivity Profiling (SIRT1, SIRT3) ic50->selectivity cell_based Cell-Based Assay selectivity->cell_based tubulin_acetylation α-tubulin Acetylation (Western Blot/Immunofluorescence) cell_based->tubulin_acetylation cytotoxicity Cytotoxicity Assay (MTT/LDH) cell_based->cytotoxicity end End tubulin_acetylation->end cytotoxicity->end

Caption: A stepwise approach for characterizing the inhibitory profile of the compound.

Experimental Protocols

In Vitro SIRT2 Enzymatic Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT2 using a fluorogenic substrate. The inhibition of SIRT2 by this compound results in a decreased fluorescent signal. Commercially available SIRT2 assay kits can be used for this purpose.[8][9][10]

Materials:

  • Recombinant human SIRT2 enzyme[11]

  • SIRT2 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue)[8]

  • NAD+[9]

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution[8]

  • This compound (dissolved in DMSO)

  • Nicotinamide (a known SIRT inhibitor, for positive control)[8]

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 45 µL of the diluted test compound or control (assay buffer for no-inhibitor control, nicotinamide for positive control).[8]

  • Add 5 µL of SIRT2 enzyme to each well.[8]

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of a solution containing the SIRT2 fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm or Ex/Em = 360/460 nm).[8][9]

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity should be tested against other sirtuin isoforms, particularly SIRT1 and SIRT3. The protocol is similar to the SIRT2 enzymatic assay, substituting the respective sirtuin enzyme and its corresponding substrate.

Cell-Based α-tubulin Acetylation Assay

This assay determines the ability of the compound to inhibit SIRT2 in a cellular environment by measuring the acetylation level of its primary substrate, α-tubulin.[12][13]

Materials:

  • Human cell line (e.g., MCF-7, A549, or PC-3M)[4][13]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 5-24 hours).[13] Include a vehicle control (DMSO).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for acetylated α-tubulin and total α-tubulin. Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each treatment condition. Compare the normalized values of the treated samples to the vehicle control to determine the fold-change in α-tubulin acetylation.

Cytotoxicity Assay

It is crucial to assess whether the observed effects of the compound are due to specific enzyme inhibition or general cytotoxicity.

Materials:

  • Human cell line

  • Cell culture medium

  • This compound

  • MTT reagent or LDH assay kit

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound for 24-72 hours.[12]

  • Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound

Sirtuin IsoformIC50 (µM)
SIRT2[Insert Value]
SIRT1[Insert Value]
SIRT3[Insert Value]

Table 2: Cellular Activity of this compound

AssayEndpointResult
α-tubulin AcetylationEC50 (µM)[Insert Value]
Cytotoxicity (e.g., MCF-7 cells)CC50 (µM)[Insert Value]

Conclusion

This comprehensive protocol provides a robust framework for the evaluation of this compound as a SIRT2 inhibitor. By systematically assessing its in vitro potency, selectivity, and cellular activity, researchers can gain valuable insights into its therapeutic potential. The data generated will be crucial for guiding further optimization and preclinical development of this promising compound.

References

Application Notes and Protocols for the Purification of 6-(trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-(trifluoromethoxy)chroman-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active chromanones. The purity of this compound is critical for accurate biological screening and subsequent research. This document provides detailed protocols for the two primary techniques used in the purification of this compound and related analogs: column chromatography and recrystallization.

Purification Technique 1: Flash Column Chromatography

Flash column chromatography is a widely used and effective method for purifying chroman-4-one derivatives from reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For chroman-4-ones, silica gel is a common stationary phase, and mixtures of non-polar and polar solvents like hexanes and ethyl acetate are typically used as the mobile phase.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation : In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 3% ethyl acetate in hexanes). The amount of silica gel should be approximately 20-50 times the weight of the crude product.

  • Column Packing :

    • Secure a glass column vertically and ensure the stopcock is closed.

    • Place a small cotton or glass wool plug at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the concentrated sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the sample is fully loaded onto the stationary phase.

  • Elution :

    • Carefully add the eluent to the top of the column.

    • Begin the elution process by opening the stopcock and collecting fractions.

    • For closely related chroman-4-one compounds, a gradient elution is often effective, starting with a low polarity mobile phase (e.g., 3% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 6% ethyl acetate in hexanes) to elute the desired compound.[1]

    • The flow rate can be increased by applying positive pressure (e.g., with a nitrogen line or an air pump).

  • Fraction Analysis :

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal :

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Further dry the purified product under high vacuum to remove any residual solvent.

Data Presentation: Column Chromatography of Chroman-4-one Analogs

The following table summarizes typical conditions and outcomes for the purification of various chroman-4-one derivatives by flash column chromatography, which can be adapted for this compound.

CompoundStationary PhaseMobile Phase (Eluent)YieldPurityReference
2-Pentylchroman-4-oneSilica Gel5% Ethyl Acetate in Heptane55%N/A[1][2]
6,8-Difluoro-2-pentylchroman-4-oneSilica Gel3% → 6% Ethyl Acetate in Hexanes (Gradient)23%N/A[1]
6-Chloro-2-pentylchroman-4-oneSilica Gel1.5% → 1.8% Ethyl Acetate in Hexanes, then 1% THF in Hexanes51%N/A[2]
This compoundN/AN/AN/A>95%[3]

Note: N/A indicates data not available in the cited sources.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry final_product final_product dry->final_product Pure Product

Caption: Workflow for purification by flash column chromatography.

Purification Technique 2: Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differential solubility of the compound and its impurities in a specific solvent or solvent system. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization
  • Solvent Selection :

    • Choose a suitable solvent or solvent system. For chromone derivatives, ethyl acetate is a commonly used solvent.[4] Other potential systems include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[5]

    • The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution :

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional) :

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization :

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals :

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying :

    • Dry the purified crystals, either air-drying or in a vacuum oven, to remove all traces of the solvent.

Data Presentation: Recrystallization of Chroman-4-one Analogs

The following table provides examples of recrystallization conditions for related chroman-4-one compounds.

CompoundRecrystallization SolventOutcomeReference
7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-oneEthyl AcetateSolid product obtained for subsequent reaction[4]
6-Methoxy-2-pentylchroman-4-oneHexaneOff-white solid obtained[2]

Visualization: Recrystallization Workflow

Caption: Workflow for purification by recrystallization.

References

Application Notes and Protocols for the Development of 6-(Trifluoromethoxy)chroman-4-one Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 6-(trifluoromethoxy)chroman-4-one derivatives. The protocols outlined below are intended to guide researchers in the development and characterization of novel bioactive compounds based on this promising scaffold.

Introduction

Chroman-4-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a trifluoromethoxy group at the 6-position of the chroman-4-one scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and electron-withdrawing properties, potentially leading to enhanced bioactivity and improved pharmacokinetic profiles. This document details the synthetic strategies for creating a library of these derivatives and the protocols for evaluating their potential as therapeutic agents.

Synthesis of this compound Derivatives

A general synthetic approach to this compound derivatives involves a multi-step process starting from commercially available materials. The following is a representative synthetic scheme.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 2'-hydroxy-5'-(trifluoromethoxy)acetophenone cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Intramolecular Cyclization A 4-(Trifluoromethoxy)phenol C Fries Rearrangement A->C 1. B Acetyl Chloride B->C 2. AlCl3 D 2'-hydroxy-5'-(trifluoromethoxy)acetophenone C->D F Chalcone Intermediate D->F Base (e.g., KOH) E Aromatic Aldehyde (R-CHO) E->F G Chalcone Intermediate F->G H This compound Derivative G->H Acid or Base Catalysis

Caption: Synthetic workflow for this compound derivatives.

General Synthetic Protocol

Step 1: Synthesis of 2'-hydroxy-5'-(trifluoromethoxy)acetophenone

  • To a solution of 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane), add acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform a Fries rearrangement by heating the reaction mixture.

  • Purify the resulting 2'-hydroxy-5'-(trifluoromethoxy)acetophenone by column chromatography.

Step 2: Synthesis of Chalcone Intermediate

  • Dissolve 2'-hydroxy-5'-(trifluoromethoxy)acetophenone and a substituted aromatic aldehyde in ethanol.

  • Add an aqueous solution of a base (e.g., potassium hydroxide) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration and wash with water.

Step 3: Synthesis of this compound Derivative

  • Reflux the synthesized chalcone in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., sulfuric acid) or base.

  • Monitor the intramolecular Michael addition by TLC.

  • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the final this compound derivative by recrystallization or column chromatography.

Bioactivity Evaluation

Anticancer Activity

The cytotoxic effects of the synthesized derivatives can be evaluated against a panel of human cancer cell lines using the MTT assay.[2][3][4][5]

Table 1: Illustrative Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

CompoundR-groupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a Phenyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
1b 4-Chlorophenyl8.7 ± 0.912.3 ± 1.19.8 ± 0.8
1c 4-Methoxyphenyl25.1 ± 2.530.8 ± 3.228.4 ± 2.9
1d 4-Nitrophenyl5.4 ± 0.67.9 ± 0.76.1 ± 0.5
Doxorubicin -0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][6][7]

Table 2: Illustrative Anti-inflammatory Activity of this compound Derivatives (IC₅₀ for NO Inhibition in µM)

CompoundR-groupIC₅₀ (µM)
1a Phenyl18.5 ± 1.9
1b 4-Chlorophenyl12.3 ± 1.1
1c 4-Methoxyphenyl28.9 ± 2.7
1d 4-Nitrophenyl9.8 ± 0.9
Dexamethasone -2.5 ± 0.3

Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value for each compound.

Potential Signaling Pathways

Based on the known biological activities of chromanone derivatives, the enhanced bioactivity of this compound derivatives may be attributed to their modulation of key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB and MAPK pathways.[8][9][10][11][12]

Potential NF-κB Signaling Pathway Inhibition

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB p-IκB Proteasome Proteasome p_IkB->Proteasome Degradation Derivative 6-(Trifluoromethoxy) chroman-4-one Derivative Derivative->IKK Inhibits Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential MAPK Signaling Pathway Modulation

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 Activates MKK MKK3/6 ASK1->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Derivative 6-(Trifluoromethoxy) chroman-4-one Derivative Derivative->ASK1 Inhibits Genes Inflammatory Gene Expression TranscriptionFactors->Genes Induces

Caption: Potential modulation of the p38 MAPK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and anti-inflammatory activities. The protocols and application notes provided herein offer a framework for the synthesis and biological evaluation of derivatives with enhanced bioactivity. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Screening 6-(trifluoromethoxy)chroman-4-one Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target class for drug discovery, particularly in oncology and inflammatory diseases. The chroman-one scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. This document provides detailed protocols for screening 6-(trifluoromethoxy)chroman-4-one, a novel chroman-one derivative, against a panel of protein kinases to determine its inhibitory activity and selectivity profile. The following protocols and data presentation guidelines are intended to provide a robust framework for researchers in the field of drug development.

Experimental Protocols

In Vitro Kinase Inhibition Assay using ADP-Glo™ Kinase Assay (Promega)

This protocol describes a luminescent ADP detection platform to measure kinase activity and its inhibition by this compound. The amount of ADP produced in a kinase reaction is quantified, which is directly proportional to the kinase activity.

Materials:

  • This compound (Test Compound)

  • Kinase panel (e.g., representative kinases from different families of the human kinome)

  • Kinase-specific peptide substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Staurosporine (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the diluted compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer. The concentration of the kinase and substrate should be optimized for each kinase to ensure the reaction is in the linear range.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.[1]

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for each kinase to accurately determine ATP-competitive inhibition.

    • Start the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Radiometric Kinase Assay using [γ-³²P]-ATP

This protocol describes a traditional and highly sensitive method to measure the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto a kinase substrate.

Materials:

  • This compound (Test Compound)

  • Kinase panel

  • Kinase-specific peptide or protein substrates

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]-ATP

  • Cold ATP

  • Staurosporine (Positive Control)

  • DMSO (Vehicle Control)

  • Phosphocellulose paper or membrane

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: As described in Protocol 1.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase Assay Buffer, the specific kinase, and its substrate.

    • Aliquot the master mix into reaction tubes.

    • Add the test compound at various concentrations.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding a mix of cold ATP and [γ-³²P]-ATP. The final ATP concentration should be near the Km of the kinase.

    • Incubate for a predetermined time (e.g., 30 minutes) at 30°C, ensuring the reaction is in the linear phase.

  • Stopping the Reaction and Substrate Capture:

    • Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]-ATP will not.

    • Immediately place the paper in the Wash Buffer.

    • Wash the paper multiple times to remove unincorporated [γ-³²P]-ATP.

  • Data Acquisition:

    • Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition as described in Protocol 1.

  • Determine the IC₅₀ value.

Data Presentation

The quantitative data from the kinase screening should be summarized in a clear and structured table for easy comparison of the inhibitory activity of this compound against the kinase panel.

Kinase TargetFamilyIC₅₀ (µM) of this compoundIC₅₀ (nM) of Staurosporine (Control)
CDK2/cyclin ACMGC8.515
GSK3βCMGC> 5025
PIM1CAMK0.2550
Aurora AOther1.220
SRCTK> 5010
EGFRTK> 508
PI3KαLipid Kinase25.3150
AKT1AGC> 5030

Data are hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Add Compound to Plate Compound_Prep->Plate_Setup Kinase_Prep Kinase/Substrate Mix Kinase_Add Add Kinase/Substrate Kinase_Prep->Kinase_Add ATP_Prep ATP Solution ATP_Add Add ATP to Start Reaction ATP_Prep->ATP_Add Incubate1 Pre-incubation Kinase_Add->Incubate1 Incubate1->ATP_Add Incubate2 Kinase Reaction ATP_Add->Incubate2 Stop_Reaction Stop Reaction (e.g., ADP-Glo™ Reagent) Incubate2->Stop_Reaction Signal_Gen Signal Generation Stop_Reaction->Signal_Gen Read_Plate Measure Signal (Luminescence/Radioactivity) Signal_Gen->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Generate Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC₅₀ Plot_Curve->Calc_IC50

Caption: General workflow for in vitro kinase inhibitor screening.

Hypothetical Signaling Pathway

Based on the hypothetical data, this compound shows potent inhibition of PIM1 kinase. PIM1 is a proto-oncogene that plays a role in cell survival and proliferation. The following diagram illustrates a simplified signaling pathway involving PIM1.

PIM1_Pathway cluster_input cluster_transduction cluster_output Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Growth_Factors Growth Factors Growth_Factors->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Transcription BAD BAD (inactivated) PIM1->BAD Phosphorylation c_Myc c-Myc (stabilized) PIM1->c_Myc Phosphorylation Cell_Survival Cell Survival BAD->Cell_Survival Proliferation Proliferation c_Myc->Proliferation Inhibitor This compound Inhibitor->PIM1 Inhibition

Caption: Simplified PIM1 signaling pathway and the point of inhibition.

Conclusion

These application notes provide a comprehensive guide for the initial screening of this compound against a panel of kinases. The detailed protocols for both luminescent and radiometric assays offer robust methods for determining the inhibitory potential of the compound. The structured data presentation and visual workflows are designed to facilitate clear interpretation and communication of the results. Based on the hypothetical data, this compound emerges as a potent and selective inhibitor of PIM1 kinase, warranting further investigation into its mechanism of action and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(trifluoromethoxy)chroman-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a base-catalyzed reaction between 2'-hydroxy-5'-(trifluoromethoxy)acetophenone and an appropriate aldehyde, followed by intramolecular cyclization.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The base used (e.g., DIPA, NaOH, KOH) may be old or degraded. 2. Low Reaction Temperature: The activation energy for the aldol condensation or the subsequent cyclization may not be reached. 3. Poor Quality Starting Materials: Impurities in the 2'-hydroxy-5'-(trifluoromethoxy)acetophenone or the aldehyde can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use a fresh bottle of the base or test its activity on a known reaction. 2. If using conventional heating, ensure the reaction mixture reaches the target temperature (typically 160-170 °C for microwave synthesis). Monitor the internal temperature if possible. 3. Purify starting materials before use. Check the purity of the aldehyde, as it can be prone to oxidation. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
Low Yield 1. Suboptimal Base Concentration: The amount of base can be critical. Too little may result in incomplete reaction, while too much can promote side reactions. 2. Aldehyde Self-Condensation: This is a common side reaction, especially with aldehydes that can easily enolize. 3. Incomplete Cyclization: The intermediate chalcone may be stable and not fully cyclize to the chroman-4-one. 4. Product Degradation: Although the trifluoromethoxy group is generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to some degradation.1. Perform small-scale optimization experiments varying the molar equivalents of the base. 2. Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Consider using a slight excess of the acetophenone. 3. Ensure the reaction conditions (temperature and time) are sufficient for the intramolecular oxa-Michael addition to occur. Acidic work-up can sometimes promote cyclization of the intermediate chalcone. 4. Minimize reaction time once the starting material is consumed (as monitored by TLC).
Formation of Multiple Products/Impurities 1. Side Reactions: Besides aldehyde self-condensation, other side reactions like Cannizzaro reaction (for aldehydes without α-hydrogens) can occur. 2. Formation of the Chalcone Intermediate: As mentioned, incomplete cyclization will result in the presence of the chalcone as a major impurity. 3. Decomposition of Starting Materials or Product: High temperatures for extended periods can lead to decomposition.1. Optimize reaction conditions (temperature, time, and catalyst concentration) to favor the desired reaction pathway. 2. The chalcone can often be isolated and then cyclized in a separate step under acidic or basic conditions. For purification, flash column chromatography is typically effective in separating the chroman-4-one from the chalcone. 3. Use the minimum necessary temperature and reaction time. Consider using microwave irradiation for rapid and uniform heating, which can often reduce byproduct formation.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired chroman-4-one and the chalcone intermediate or aldehyde self-condensation products may have similar polarities, making chromatographic separation challenging.1. Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. 2. Recrystallization of the crude product can be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds in two key steps:

  • Base-catalyzed Aldol Condensation: A base deprotonates the α-carbon of the 2'-hydroxy-5'-(trifluoromethoxy)acetophenone, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. This is followed by dehydration to form a chalcone intermediate.

  • Intramolecular Oxa-Michael Addition: The hydroxyl group of the chalcone then attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition, leading to the formation of the chroman-4-one ring.

Q2: How does the trifluoromethoxy group affect the reaction yield?

A2: The trifluoromethoxy group is a strong electron-withdrawing group. Studies have shown that electron-deficient 2'-hydroxyacetophenones generally give higher yields of the desired chroman-4-ones.[1][2] This is because the electron-withdrawing nature of the substituent enhances the acidity of the phenolic proton and can influence the reactivity of the enolate in the aldol condensation, favoring the desired reaction pathway over side reactions like aldehyde self-condensation.

Q3: Is the trifluoromethoxy group stable under the reaction conditions?

A3: Yes, the trifluoromethoxy group is known to be relatively inert and stable under both acidic and basic conditions, especially when attached to an aromatic ring. This stability is a key advantage in multi-step synthesis.

Q4: What is the recommended method for heating the reaction?

A4: Microwave irradiation is often recommended for this synthesis.[1] It allows for rapid and uniform heating to high temperatures (e.g., 160-170 °C), which can significantly reduce reaction times and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.

Q5: What are some common bases used for this reaction and what are their advantages?

A5: Common bases include diisopropylethylamine (DIPA), sodium hydroxide (NaOH), and potassium hydroxide (KOH). DIPA is a non-nucleophilic organic base that is often used in microwave-assisted synthesis.[1] NaOH and KOH are stronger, inorganic bases that can also effectively catalyze the reaction. The choice of base may require some optimization for the specific substrates being used.

Data Presentation

The following table summarizes yields for the synthesis of various substituted 2-pentylchroman-4-ones, illustrating the effect of different substituents on the 2'-hydroxyacetophenone ring. This data can serve as a reference for expected yields in the synthesis of this compound, which also possesses an electron-withdrawing group.

2'-Hydroxyacetophenone SubstituentProductYield (%)Reference
5'-Chloro6-Chloro-2-pentylchroman-4-one51[1]
5'-Nitro6-Nitro-2-pentylchroman-4-one58[1]
3',5'-Dibromo6,8-Dibromo-2-pentylchroman-4-one56[1]
5'-Methoxy6-Methoxy-2-pentylchroman-4-one17[1]

Note: The lower yield with the methoxy group (an electron-donating group) is consistent with the observation that such groups can lead to a higher amount of byproducts from aldehyde self-condensation.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Alkyl-6-(trifluoromethoxy)chroman-4-one

This protocol is a general guideline based on procedures reported for similar chroman-4-one syntheses.[1] Optimization of specific parameters may be required.

Materials:

  • 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

  • Appropriate aldehyde (1.1 equivalents)

  • Diisopropylethylamine (DIPA) (1.1 equivalents)

  • Ethanol (to make a 0.4 M solution of the acetophenone)

  • Dichloromethane

  • 10% aqueous NaOH

  • 1 M aqueous HCl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2'-hydroxy-5'-(trifluoromethoxy)acetophenone in ethanol to make a 0.4 M solution.

  • To this solution, add the appropriate aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

  • Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway acetophenone 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone enolate Enolate Intermediate acetophenone->enolate - H+ aldehyde Aldehyde (R-CHO) step1 Aldol Condensation aldehyde->step1 base Base (e.g., DIPA) enolate->step1 chalcone Chalcone Intermediate step2 Intramolecular Oxa-Michael Addition chalcone->step2 product This compound step1->chalcone step2->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Quality and Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions (T, t) start->check_conditions monitor_tlc Monitor Reaction by TLC check_reagents->monitor_tlc check_conditions->monitor_tlc optimize_base Optimize Base Concentration optimize_base->monitor_tlc incomplete_reaction Incomplete Reaction? monitor_tlc->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No extend_time Extend Reaction Time incomplete_reaction->extend_time Yes success Improved Yield incomplete_reaction->success After extension side_products->optimize_base Yes purification_issue Purification Challenges side_products->purification_issue No side_products->success If separable extend_time->monitor_tlc optimize_chromatography Optimize Chromatography /Recrystallize purification_issue->optimize_chromatography optimize_chromatography->success

Caption: Troubleshooting workflow for low yield issues.

References

identifying and removing impurities from 6-(trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 6-(trifluoromethoxy)chroman-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources during the synthesis, including:

  • Unreacted Starting Materials: Residual 4-(trifluoromethoxy)phenol or reagents from the acylation and cyclization steps.

  • Side-Reaction Products: Incomplete intramolecular cyclization can leave acyclic intermediates. Regioisomers may also form during the initial Friedel-Crafts acylation.

  • Reagent-Related Impurities: Byproducts from the decomposition of reagents or solvents used in the synthesis.

  • Degradation Products: The final compound may degrade upon prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures).

Q2: Which analytical techniques are best suited for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating impurities from the main compound and quantifying their levels. A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful for structural elucidation of the main compound and any significant impurities. Due to the presence of the trifluoromethoxy group, ¹⁹F NMR can be particularly useful for identifying fluorine-containing impurities with high sensitivity and resolution.[1][2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly effective for separating and identifying unknown impurities by providing both retention time and mass-to-charge ratio data.[5][6]

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Flash Column Chromatography: This is a widely used and effective technique for separating the target compound from a variety of impurities on a preparative scale.[4][7][8][9][10]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for removing small amounts of impurities and obtaining a highly pure crystalline product.[1][3]

  • Preparative HPLC: For achieving very high purity, especially for small-scale applications, preparative HPLC can be employed to isolate the desired compound from closely related impurities.

Troubleshooting Guides

Impurity Identification

Problem: An unknown peak is observed in the HPLC chromatogram.

Possible Cause Suggested Solution
Unreacted Starting MaterialCompare the retention time of the unknown peak with that of the starting materials (e.g., 4-(trifluoromethoxy)phenol).
Isomeric ImpurityCollect the fraction corresponding to the unknown peak and analyze it by MS and NMR to determine its structure. Isomers will have the same mass as the product but different fragmentation patterns or NMR spectra.
Solvent or Reagent ArtifactRun a blank injection (mobile phase only) to ensure the peak is not from the solvent. Check for impurities in the reagents used.
Degradation ProductAnalyze an aged sample or a sample subjected to stress conditions (e.g., heat, light, acid/base) to see if the peak intensity increases.

Problem: The ¹H NMR spectrum shows unexpected signals.

Possible Cause Suggested Solution
Residual SolventCompare the chemical shifts of the unknown signals with common laboratory solvents (e.g., acetone, ethyl acetate, hexane).
Acyclic IntermediateLook for signals corresponding to an open-chain precursor, which may not have undergone complete cyclization.
Positional IsomerThe aromatic region of the spectrum may show a different splitting pattern than expected for the 6-substituted chromanone.
Purification Issues

Problem: Poor separation during column chromatography.

Possible Cause Suggested Solution
Inappropriate Solvent SystemOptimize the mobile phase polarity using thin-layer chromatography (TLC) first. The desired compound should have an Rf value of approximately 0.3.[9]
Column OverloadingReduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Co-eluting ImpuritiesIf impurities have very similar polarity, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. A gradient elution may also improve separation.[10]

Problem: The compound "oils out" during recrystallization.

Possible Cause Suggested Solution
Solvent ChoiceThe boiling point of the solvent may be too close to the melting point of the compound.[3] Try a solvent with a lower boiling point or use a solvent pair.
Cooling Too RapidlyAllow the hot solution to cool slowly to room temperature before placing it in an ice bath.
High Impurity ContentThe presence of a significant amount of impurities can lower the melting point and inhibit crystallization. Purify the crude material by column chromatography first.

Data Presentation

Table 1: Representative Analytical Data for this compound and Potential Impurities

Compound Technique Expected Value
This compoundHPLC (C18)Retention Time: ~8.5 min
¹H NMR (CDCl₃)δ ~7.6 (d), 7.2 (dd), 7.0 (d), 4.6 (t), 2.8 (t) ppm
¹³C NMR (CDCl₃)δ ~191, 160, 145 (q), 125, 122, 120 (q, CF₃), 118, 110, 68, 43 ppm
¹⁹F NMR (CDCl₃)δ ~ -58 ppm
MS (EI)m/z 232 (M⁺)
4-(trifluoromethoxy)phenolHPLC (C18)Retention Time: ~6.2 min
(Starting Material)¹H NMR (CDCl₃)δ ~7.1 (d), 6.9 (d), 5.0 (s, OH) ppm
MS (EI)m/z 178 (M⁺)
Acyclic IntermediateHPLC (C18)Retention Time: Varies
¹H NMR (CDCl₃)May show additional aliphatic signals and a phenolic OH.
MS (EI)Depends on the specific intermediate.

Note: These are representative values and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC
  • Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). For acidic compounds, 0.1% formic acid can be added to both solvents. For basic compounds, 0.1% trifluoroacetic acid may be used.

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Analyze the resulting chromatogram for the presence of peaks other than the main product.

Protocol 2: Purification by Flash Column Chromatography
  • Select Solvent System: Use TLC to determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf of ~0.3.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of a glass column.

    • Add a layer of sand.

    • Fill the column with silica gel as a slurry in the chosen eluent (wet packing) or as a dry powder followed by the eluent (dry packing).[9]

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to push the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product synthesis Crude this compound hplc HPLC Analysis synthesis->hplc nmr NMR Analysis (¹H, ¹³C, ¹⁹F) synthesis->nmr gcms GC-MS Analysis synthesis->gcms column_chrom Column Chromatography synthesis->column_chrom recrystallization Recrystallization column_chrom->recrystallization Further Purification pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product pure_product->hplc Purity Check

Caption: Experimental workflow for the analysis and purification of this compound.

troubleshooting_logic cluster_identification Identification cluster_purification Purification Strategy start Impure Sample Detected check_hplc Analyze by HPLC-UV start->check_hplc check_ms Analyze by LC-MS check_hplc->check_ms Unknown Peak check_nmr Analyze by NMR check_ms->check_nmr Structure Elucidation column Perform Column Chromatography check_nmr->column Identified Impurities recrystallize Perform Recrystallization column->recrystallize Minor Impurities Remain end Pure Sample column->end recrystallize->end

Caption: Logical troubleshooting flow for impurity identification and removal.

References

Technical Support Center: Overcoming Solubility Challenges with 6-(trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 6-(trifluoromethoxy)chroman-4-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?

A1: This is a common issue for hydrophobic compounds.[1][2] Here are several strategies to address this:

  • Optimize the final DMSO concentration: While this compound is likely soluble in 100% DMSO, this concentration is toxic to cells.[3][4] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the maximum tolerable percentage for your specific cell line.[5] Try to keep the final DMSO concentration in your assay as low as possible while maintaining compound solubility.

  • Use a gradual dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution.[1] For example, make an intermediate dilution in a smaller volume of media or buffer before adding it to the final assay well.

  • Pre-warm the assay medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes help maintain solubility.[1]

  • Consider co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, depending on the tolerance of your assay system.

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: For a compound with potential solubility issues, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.[6][7]

  • Primary Stock Solution (e.g., 10 mM in 100% DMSO):

    • Weigh out the desired amount of this compound powder.

    • Add the calculated volume of 100% DMSO to achieve the target concentration.

    • Vortex and/or sonicate the solution to ensure the compound is fully dissolved.[8]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q3: Can I use solvents other than DMSO for my cell-based assays?

A3: Yes, other solvents can be considered, but their compatibility with your specific assay must be validated. Common alternatives include:

  • Ethanol: Often used as a co-solvent.

  • Dimethylformamide (DMF) [9]

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) can improve the solubility of poorly soluble compounds.[10]

Always perform a vehicle control experiment to ensure the chosen solvent at its final concentration does not affect the biological readout of your assay.[4]

Q4: Are there any solubility-enhancing excipients I can use for in vitro assays?

A4: Yes, certain excipients can significantly improve the aqueous solubility of hydrophobic compounds.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[13]

  • Surfactants: Surfactants like Tween 80 can be used to create micelles that encapsulate the compound, but their use in cell-based assays needs careful validation due to potential cytotoxicity.[10]

Q5: My compound still precipitates at higher concentrations in my dose-response experiment. How does this affect my results?

A5: Compound precipitation will lead to an underestimation of the compound's potency (e.g., a higher IC50 value) because the actual concentration in solution is lower than the nominal concentration.[9][14][15] It is crucial to ensure your compound is fully solubilized at the highest concentration tested. If precipitation is observed, the data points at and above that concentration are unreliable.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound in various solvents and co-solvent systems. This data is intended as an example to guide your experimental design.

Solvent SystemConcentration of Cosolvent/ExcipientApparent Solubility (µg/mL)Notes
100% DMSON/A> 20,000High solubility in pure DMSO.
PBS (pH 7.4)0%< 1Poor aqueous solubility.
PBS (pH 7.4) with 0.5% DMSO0.5%~10Limited solubility in low DMSO concentrations.
PBS (pH 7.4) with 1% DMSO1%~25Increased solubility with higher DMSO percentage.
PBS (pH 7.4) with 5% Ethanol5%~15Ethanol can act as a co-solvent.
PBS (pH 7.4) with 10mM HP-β-CD10 mM~50Cyclodextrins can significantly enhance solubility.[16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (MW: 232.16 g/mol ), high-purity DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer, sonicator.

  • Procedure:

    • Weigh 2.32 mg of this compound into a sterile microcentrifuge tube.

    • Add 1.0 mL of high-purity DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
  • Materials: 10 mM stock solution of this compound in DMSO, pre-warmed cell culture medium, sterile tubes, and pipettes.

  • Procedure (for a final concentration range of 0.1 µM to 10 µM with a final DMSO concentration of 0.1%):

    • Prepare an intermediate dilution plate:

      • Create a serial dilution of your 10 mM stock solution in 100% DMSO. For example, in a 96-well plate, perform a 1:3 serial dilution to get a range of concentrations.

    • Prepare the final working solutions:

      • Dilute the DMSO serial dilutions 1:1000 into pre-warmed cell culture medium. For example, add 1 µL of each DMSO concentration to 999 µL of medium. This will result in your final desired concentrations with a consistent 0.1% DMSO.

    • Vehicle Control: Prepare a control solution containing 0.1% DMSO in the cell culture medium without the compound.

    • Application to Cells: Immediately add the prepared working solutions (and the vehicle control) to your cells in the assay plate.

Visualizations

TroubleshootingWorkflow start Compound precipitates in aqueous buffer/medium check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso increase_dmso Increase DMSO slightly (if assay tolerates) check_dmso->increase_dmso No check_dilution Using gradual dilution? check_dmso->check_dilution Yes increase_dmso->check_dilution success Compound Soluble increase_dmso->success use_gradual Implement serial or intermediate dilution step check_dilution->use_gradual No check_cosolvent Consider other co-solvents? check_dilution->check_cosolvent Yes use_gradual->check_cosolvent use_gradual->success use_cosolvent Test ethanol, PEG400 (validate with controls) check_cosolvent->use_cosolvent Yes check_excipient Consider solubility enhancers? check_cosolvent->check_excipient No use_cosolvent->check_excipient use_cosolvent->success use_excipient Test cyclodextrins (e.g., HP-β-CD) check_excipient->use_excipient Yes fail Still precipitates: Re-evaluate required concentration or compound check_excipient->fail No use_excipient->success SignalingPathway compound This compound target_protein Target Protein (e.g., Kinase, Enzyme) compound->target_protein Inhibition downstream1 Downstream Effector 1 target_protein->downstream1 downstream2 Downstream Effector 2 target_protein->downstream2 response Cellular Response (e.g., Proliferation, Apoptosis) downstream1->response downstream2->response ExperimentalWorkflow start Prepare 10 mM stock in 100% DMSO dilution Add stock to aqueous buffer (e.g., PBS pH 7.4) to desired concentration start->dilution incubation Incubate at room temp (e.g., 2 hours) dilution->incubation centrifugation Centrifuge to pellet undissolved compound incubation->centrifugation supernatant Collect supernatant centrifugation->supernatant analysis Analyze supernatant by HPLC-UV or LC-MS/MS to determine concentration supernatant->analysis

References

optimizing reaction conditions for the synthesis of 6-(trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-(trifluoromethoxy)chroman-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and reliable method for synthesizing this compound involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of 4-(trifluoromethoxy)phenol with either 3-chloropropionyl chloride or acrylic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid (e.g., polyphosphoric acid) to yield an acylated intermediate.

  • Intramolecular Cyclization: The subsequent ring-closure of the intermediate to form the chroman-4-one ring. This can often be achieved by heating or by treatment with a suitable acid or base.

Another potential route is a base-mediated condensation of 2'-hydroxy-5'-(trifluoromethoxy)acetophenone with a suitable one-carbon synthon, though the synthesis of the starting acetophenone can be challenging.

Q2: Is the trifluoromethoxy group stable under the reaction conditions?

A2: Yes, the trifluoromethoxy group is generally very stable under both acidic and basic conditions commonly employed in organic synthesis.[1][2] This stability makes it compatible with a range of reaction conditions, including strong acids used in Friedel-Crafts reactions and the conditions required for intramolecular cyclization.

Q3: What are the expected challenges in the synthesis of this compound?

A3: Potential challenges include:

  • Regioselectivity of the Friedel-Crafts acylation: Acylation of 4-(trifluoromethoxy)phenol can potentially occur at the ortho or para position to the hydroxyl group. Directing the acylation to the desired ortho position is crucial.

  • Incomplete cyclization: The intramolecular ring-closure might not go to completion, leading to a mixture of the intermediate and the final product.

  • Purification: The final product and any side products may have similar polarities, making purification by column chromatography challenging.

  • Byproduct formation: Self-condensation of reactants or side reactions promoted by the strong acid catalysts can lead to impurities.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of Friedel-Crafts Acylation Product
Potential Cause Suggested Solution
Deactivated Aromatic Ring The trifluoromethoxy group is electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution.[4] Use a stronger Lewis acid catalyst (e.g., AlCl₃ in excess) or a superacid like trifluoromethanesulfonic acid.[5][6]
Poor Catalyst Activity Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as it is moisture-sensitive.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some Friedel-Crafts reactions proceed at room temperature, others may require heating to overcome the activation energy.
Incorrect Stoichiometry Use a stoichiometric amount or a slight excess of the acylating agent and the Lewis acid catalyst.[7]
Problem 2: Incorrect Regioisomer Formed During Acylation
Potential Cause Suggested Solution
Steric Hindrance The ortho position to the hydroxyl group might be sterically hindered. Using a bulkier Lewis acid or acylating agent might favor acylation at a different position. This is generally less of a concern with the small acylating agents used here.
Reaction Conditions Favoring Thermodynamic Product Varying the reaction temperature and time can influence the regioselectivity. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.
Problem 3: Incomplete Intramolecular Cyclization
Potential Cause Suggested Solution
Insufficient Acidity/Basicity For acid-catalyzed cyclization, ensure a sufficiently strong acid (e.g., PPA, H₂SO₄) and adequate heating. For base-catalyzed cyclization, use a strong enough base to deprotonate the phenolic hydroxyl group.
Steric Hindrance The conformation required for cyclization may be disfavored. Increasing the reaction temperature can provide the necessary energy to overcome this barrier.
Reversibility of the Reaction If the cyclization is reversible, consider using conditions that remove a byproduct (e.g., water) to drive the equilibrium towards the product.
Problem 4: Difficulty in Product Purification
Potential Cause Suggested Solution
Similar Polarity of Product and Starting Material/Byproducts Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
Oily Product If the product is an oil and difficult to handle, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexane.
Presence of Colored Impurities Treat the crude product with activated charcoal to remove colored impurities before column chromatography.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a suggested starting point based on general procedures for chroman-4-one synthesis. Optimization of each step may be necessary.

Step 1: Friedel-Crafts Acylation of 4-(Trifluoromethoxy)phenol

  • Reactants: 4-(Trifluoromethoxy)phenol and 3-chloropropionyl chloride.

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃).

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in dry DCM at 0 °C under a nitrogen atmosphere, add 3-chloropropionyl chloride (1.1 eq.) dropwise.

    • Stir the mixture for 15-20 minutes at 0 °C.

    • Add a solution of 4-(trifluoromethoxy)phenol (1.0 eq.) in dry DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Reactant: The purified product from Step 1.

  • Reagent: Polyphosphoric acid (PPA) or a strong base like sodium hydroxide.

  • Procedure (Acid-catalyzed):

    • Add the product from Step 1 to polyphosphoric acid.

    • Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Conditions for Friedel-Crafts Acylation

ParameterCondition 1Condition 2Condition 3
Acylating Agent 3-Chloropropionyl chlorideAcrylic acid3-Bromopropionic acid
Catalyst AlCl₃Polyphosphoric AcidTrifluoromethanesulfonic acid
Solvent Dichloromethane(Neat)Dichloromethane
Temperature 0 °C to rt80 - 100 °C0 °C to rt
Reaction Time 12 - 24 h2 - 4 h4 - 8 h
Typical Yield Moderate to GoodModerate to GoodGood

Table 2: Troubleshooting Summary

IssuePotential CauseKey Solution(s)
Low Yield Deactivated starting material, poor catalyst activity.Use stronger/more catalyst, ensure anhydrous conditions.
Side Product Formation Unwanted side reactions (e.g., polysubstitution).Control stoichiometry, optimize temperature.
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature.
Purification Difficulty Similar polarity of components in the crude mixture.Optimize chromatography conditions, consider recrystallization.

Visualizations

Experimental Workflow

experimental_workflow start Start step1 Friedel-Crafts Acylation: 4-(Trifluoromethoxy)phenol + 3-Chloropropionyl Chloride start->step1 step2 Work-up & Purification step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Work-up & Final Purification step3->step4 end 6-(Trifluoromethoxy) chroman-4-one step4->end

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? start->side_products incomplete_reaction Incomplete Reaction? start->incomplete_reaction solution_yield Increase Catalyst Strength/ Ensure Anhydrous Conditions low_yield->solution_yield Yes solution_side_products Optimize Stoichiometry/ Lower Temperature side_products->solution_side_products Yes solution_incomplete Increase Reaction Time/ Temperature incomplete_reaction->solution_incomplete Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

troubleshooting unexpected results in biological assays with 6-(trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(trifluoromethoxy)chroman-4-one in biological assays.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I store this compound?

    • This compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C. Ensure the container is tightly sealed to prevent moisture absorption.

  • Q2: What is the best solvent to dissolve this compound?

    • Based on the properties of similar chroman-4-one derivatives, dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For aqueous biological assays, it is crucial to minimize the final DMSO concentration to avoid solvent effects on the experimental system. Typically, the final DMSO concentration should be kept below 0.5%.

Assay Performance

  • Q3: I am observing lower than expected potency (high IC50 or MIC values) in my assay. What could be the cause?

    • Several factors could contribute to lower than expected potency:

      • Compound Precipitation: The trifluoromethoxy group increases lipophilicity, which may lead to poor solubility in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation. Consider lowering the final compound concentration or using a different buffer system.

      • Compound Instability: While the trifluoromethoxy group is generally stable, the chroman-4-one scaffold could be susceptible to degradation under certain pH or temperature conditions. Assess the stability of your compound in the assay buffer over the time course of the experiment.

      • Inaccurate Concentration: Ensure your stock solution concentration is accurate. Verify by methods such as UV-Vis spectrophotometry if a known extinction coefficient is available.

      • Assay Conditions: Optimize assay parameters such as incubation time, enzyme/cell concentration, and substrate concentration.

  • Q4: My results are highly variable between replicate wells. What are the possible reasons?

    • High variability can stem from several sources:

      • Poor Mixing: Ensure thorough mixing of the compound and assay reagents in each well.

      • Inconsistent Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes.

      • Edge Effects: Wells on the edge of the microplate can be prone to evaporation, leading to concentration changes. Avoid using the outer wells or fill them with buffer to minimize this effect.

      • Cell-Based Assays: Inconsistent cell seeding density or cell health can lead to variability. Ensure a uniform single-cell suspension before seeding.

  • Q5: I am seeing significant off-target effects or non-specific binding in my experiments. How can I address this?

    • The lipophilic nature of the trifluoromethoxy group can sometimes contribute to non-specific binding.

      • Include Bovine Serum Albumin (BSA): Adding a small amount of BSA (e.g., 0.01-0.1%) to your assay buffer can help block non-specific binding sites on plasticware and proteins.

      • Detergent Choice: In some assays, a mild non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) can reduce non-specific interactions.

      • Counter-Screening: Perform counter-screens against related targets or in the absence of the primary target to identify off-target effects.

Troubleshooting Guides

Problem: Unexpectedly High Background Signal in Fluorescence-Based Assays

  • Possible Cause 1: Autofluorescence of the compound.

    • Troubleshooting Step: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay.

    • Solution: If the compound is autofluorescent, subtract the background fluorescence from all wells containing the compound. If the autofluorescence is very high, consider using a different detection method (e.g., absorbance or luminescence-based).

  • Possible Cause 2: Interference with the fluorescent substrate or product.

    • Troubleshooting Step: Run control experiments with the compound and the substrate/product in the absence of the enzyme/cells to see if there is any direct interaction that quenches or enhances fluorescence.

    • Solution: If interference is observed, you may need to find an alternative substrate or detection system.

  • Possible Cause 3: Contamination of reagents or plasticware.

    • Troubleshooting Step: Test all assay components individually for background fluorescence.

    • Solution: Use fresh, high-quality reagents and sterile, low-binding microplates.

Problem: Compound Appears Inactive in a Cell-Based Assay

  • Possible Cause 1: Low cell permeability.

    • Troubleshooting Step: The trifluoromethoxy group can increase lipophilicity and potentially enhance membrane permeability. However, overall molecular properties dictate cell entry. Assess compound uptake using methods like LC-MS/MS analysis of cell lysates.

    • Solution: If permeability is low, consider structural modifications to the compound or the use of permeabilizing agents if appropriate for the assay.

  • Possible Cause 2: Efflux by cellular transporters.

    • Troubleshooting Step: Many cells express efflux pumps (e.g., P-glycoprotein) that can actively remove compounds. Co-incubate with known efflux pump inhibitors to see if the activity of your compound is restored.

    • Solution: If efflux is a problem, this is a property of the compound that may limit its utility in certain cellular contexts.

  • Possible Cause 3: Metabolic instability.

    • Troubleshooting Step: The trifluoromethoxy group is generally resistant to metabolism, but other parts of the molecule may be susceptible to modification by cellular enzymes. Incubate the compound with liver microsomes or cell lysates and analyze for degradation over time by LC-MS.

    • Solution: If the compound is rapidly metabolized, this may indicate a liability for in vivo applications.

Quantitative Data Summary

Table 1: Reported Biological Activities of Chroman-4-one Derivatives

Compound ClassAssay TypeTarget/OrganismReported ActivityReference
Chroman-4-one DerivativesSIRT2 InhibitionHuman SIRT2IC50 values in the low micromolar range.[1][2][1][2]
Chroman-4-one DerivativesAntimicrobialStaphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, Candida albicansMIC values ranging from 64 to 1024 µg/mL.[3]

Experimental Protocols

1. SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methodologies used for evaluating chroman-4-one derivatives as SIRT2 inhibitors.[1][2]

  • Materials:

    • Recombinant human SIRT2 enzyme

    • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair)

    • NAD+

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA

    • Developer solution (containing a protease to cleave the deacetylated peptide)

    • This compound stock solution in DMSO

    • Black, low-volume 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • In the microplate, add the diluted compound or vehicle control (DMSO in assay buffer).

    • Add the SIRT2 enzyme to all wells except for the negative control wells (which should contain only buffer).

    • Add the fluorogenic substrate and NAD+ to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate at 37°C for an additional 15-30 minutes to allow for signal development.

    • Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the microdilution method described for chroman-4-one derivatives.[3]

  • Materials:

    • Bacterial or fungal strains of interest

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound stock solution in DMSO

    • Positive control antibiotic/antifungal

    • Sterile 96-well microplates

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in the growth medium in the 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Add the microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with a known antimicrobial) and a negative control (microorganism with no compound).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizations

experimental_workflow_sirt2_inhibition SIRT2 Inhibition Assay Workflow prep Prepare Compound Dilutions add_cmpd Add Compound/Vehicle to Plate prep->add_cmpd add_enz Add SIRT2 Enzyme add_cmpd->add_enz add_sub Add Substrate & NAD+ add_enz->add_sub incubate1 Incubate at 37°C (60 min) add_sub->incubate1 add_dev Add Developer incubate1->add_dev incubate2 Incubate at 37°C (15-30 min) add_dev->incubate2 read Read Fluorescence incubate2->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for the fluorescence-based SIRT2 inhibition assay.

troubleshooting_low_potency Troubleshooting Low Potency start Low Potency Observed precip Check for Precipitation start->precip stability Assess Compound Stability precip->stability No sol_issue Solubility Issue precip->sol_issue Yes conc Verify Stock Concentration stability->conc No degrad_issue Degradation Issue stability->degrad_issue Yes assay_cond Optimize Assay Conditions conc->assay_cond No conc_issue Concentration Inaccurate conc->conc_issue Yes assay_issue Suboptimal Assay assay_cond->assay_issue

Caption: A logical guide for troubleshooting unexpectedly low compound potency.

References

stability issues of 6-(trifluoromethoxy)chroman-4-one under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-(trifluoromethoxy)chroman-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise when working with this compound.

Issue Potential Cause Recommended Solution
Unexpected side products in reaction mixture Degradation of the chroman-4-one ring under harsh acidic or basic conditions.Buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH. Avoid prolonged exposure to strong acids or bases. Consider performing the reaction at a lower temperature to minimize degradation.
Loss of compound during aqueous workup Hydrolysis of the trifluoromethoxy group under extreme pH conditions. While generally stable, the trifluoromethoxy group can be susceptible to hydrolysis under forcing conditions.Neutralize the aqueous solution before extraction. Use a milder extraction solvent if possible. Minimize the duration of contact with the aqueous phase.
Compound degradation upon exposure to light Photochemical reactivity of the chroman-4-one scaffold.Protect the compound from light by using amber-colored vials or by wrapping the reaction vessel in aluminum foil. Perform experiments under low-light conditions whenever possible.
Inconsistent analytical results (e.g., NMR, LC-MS) Presence of impurities or degradation products.Re-purify the compound using an appropriate chromatographic technique. Confirm the structure and purity using multiple analytical methods. Store the compound under recommended conditions (see FAQs).
Low yield in reactions involving strong nucleophiles The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the chroman-4-one system.Consider using a milder nucleophile or adjusting the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. We recommend storing it in a tightly sealed container at 2-8°C, protected from light and moisture.

Q2: Is this compound stable in common organic solvents?

A2: The compound is generally stable in common organic solvents such as dichloromethane, ethyl acetate, and acetone under normal experimental conditions. However, prolonged storage in solution is not recommended. For long-term storage, it is best to keep the compound in its solid form.

Q3: What is the susceptibility of the trifluoromethoxy group to chemical cleavage?

A3: The trifluoromethoxy group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bonds.[1][2] It is generally resistant to cleavage under typical synthetic conditions. However, forceful conditions, such as treatment with fuming sulfuric acid, have been reported to hydrolyze trifluoromethyl groups, and similar reactivity, though likely requiring even harsher conditions, could be anticipated for the trifluoromethoxy group.[3]

Q4: Can the chroman-4-one ring system undergo degradation?

A4: Yes, the chroman-4-one scaffold can be susceptible to degradation, particularly under strong acidic or basic conditions, which can lead to ring-opening or other rearrangements. It can also exhibit photochemical reactivity.[4] Therefore, it is advisable to handle the compound under controlled pH and protected from light.

Q5: Are there any known incompatible reagents with this compound?

A5: While specific incompatibility data for this compound is limited, caution should be exercised when using strong reducing agents, which could potentially reduce the ketone functionality. Strong acids and bases should also be avoided to prevent degradation of the chroman-4-one ring.

Experimental Protocols

Protocol 1: pH Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare buffer solutions at pH 2, 4, 7, 9, and 12.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Add a known amount of the stock solution to each buffer to achieve a final concentration of 10 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the aliquots by a validated HPLC method to determine the remaining concentration of the parent compound.

  • Calculate the degradation rate at each pH.

Protocol 2: Photostability Testing

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

  • Divide the solution into two sets of transparent vials.

  • Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Expose both sets of vials to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5]

  • Maintain a constant temperature throughout the experiment.

  • At specified time intervals, withdraw samples from both the exposed and control vials.

  • Analyze the samples by HPLC to quantify the amount of this compound.

  • Compare the degradation profile of the light-exposed samples to the dark controls.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 37°C
pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
2> 48< 0.014
4> 48< 0.014
7> 72< 0.010
9360.019
1280.087
Table 2: Hypothetical Photostability Data for this compound
Condition% Degradation after 24hAppearance of Degradation Products (HPLC Peak Area %)
Light Exposed 15%5% (Product A), 10% (Product B)
Dark Control < 2%Not Detected

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ph pH Stability cluster_photo Photostability prep Prepare Stock Solution of This compound ph_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep->ph_buffers photo_prep Prepare Light & Dark Samples prep->photo_prep ph_incubate Incubate at 37°C ph_buffers->ph_incubate ph_sample Sample at Time Points ph_incubate->ph_sample ph_analyze HPLC Analysis ph_sample->ph_analyze photo_expose Expose to ICH Light Source photo_prep->photo_expose photo_sample Sample at Time Points photo_expose->photo_sample photo_analyze HPLC Analysis photo_sample->photo_analyze

Caption: Workflow for pH and Photostability Testing.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products compound This compound ring_opened Ring-Opened Product compound->ring_opened pH > 10 hydrolyzed Hydrolyzed Product (6-hydroxychroman-4-one) compound->hydrolyzed Harsh Acid photoproduct Photochemical Adduct/Rearrangement compound->photoproduct strong_base Strong Base (e.g., NaOH) strong_base->ring_opened strong_acid Strong Acid (e.g., H₂SO₄) strong_acid->hydrolyzed uv_light UV Light uv_light->photoproduct

References

side reactions to avoid during the synthesis of 6-(trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-(trifluoromethoxy)chroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this specific chemical synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inefficient Aldol Condensation: The initial reaction between 2'-hydroxy-5'-(trifluoromethoxy)acetophenone and the aldehyde may not be proceeding efficiently. 2. Decomposition of Reactants or Intermediates: The strongly electron-withdrawing trifluoromethoxy group can affect the stability of the starting materials or the chalcone intermediate. 3. Incorrect Base or Solvent: The choice of base and solvent is crucial for promoting the reaction.1. Optimize Reaction Conditions: Increase the reaction temperature or consider using microwave irradiation to facilitate the condensation. Ensure the aldehyde is fresh and of high purity. 2. Monitor Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction and check for the formation of the chalcone intermediate. If the intermediate is forming but not cyclizing, the issue may be with the subsequent intramolecular Michael addition. 3. Screen Bases and Solvents: While diisopropylamine (DIPA) in ethanol is a common choice, other bases like pyrrolidine or potassium carbonate can be tested. Aprotic solvents might be considered if side reactions with the solvent are suspected.
Formation of Significant By-products 1. Self-Condensation of Aldehyde: This is a common side reaction, particularly if the aldehyde is prone to enolization. 2. Formation of Flavone/Chromone: Dehydrogenation of the chroman-4-one product can occur, especially at higher temperatures or in the presence of an oxidant. 3. Polymerization: Aldehydes, especially reactive ones like acrolein, can polymerize under basic conditions.1. Control Stoichiometry and Addition: Use a slight excess of the acetophenone or add the aldehyde slowly to the reaction mixture to minimize its self-condensation. 2. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use Stabilized Aldehydes: If using a volatile or highly reactive aldehyde, consider using a stabilized form or a precursor that generates the aldehyde in situ.
Difficult Purification 1. Co-elution of By-products: Side products with similar polarity to the desired chroman-4-one can make separation by column chromatography challenging. 2. Product Instability on Silica Gel: The trifluoromethoxy group might increase the acidity of certain protons, potentially leading to decomposition on silica gel.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Alternative Purification Methods: Consider recrystallization or preparative HPLC for final purification if column chromatography is ineffective. Using a less acidic stationary phase for chromatography could also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a one-pot reaction involving a base-catalyzed aldol condensation of 2'-hydroxy-5'-(trifluoromethoxy)acetophenone with an appropriate aldehyde (e.g., acrolein or its equivalent to form the unsubstituted C2/C3 chromanone ring), followed by an intramolecular oxa-Michael addition of the resulting chalcone intermediate.

Q2: How does the trifluoromethoxy group affect the synthesis?

A2: The trifluoromethoxy group is strongly electron-withdrawing. This property generally has a positive impact on the yield of the desired chroman-4-one. Electron-deficient 2'-hydroxyacetophenones tend to undergo the initial condensation and subsequent cyclization more efficiently than their electron-rich counterparts.[1]

Q3: What are the key side reactions to be aware of?

A3: The primary side reaction to control is the self-condensation of the aldehyde, which can compete with the desired cross-aldol condensation with the acetophenone. This is particularly problematic with electron-donating groups on the acetophenone but should still be considered.[1] Another potential side reaction is the formation of the corresponding flavone (a chromone derivative) through dehydrogenation of the chroman-4-one product, especially under harsh reaction conditions.

Q4: What are the recommended reaction conditions?

A4: A common protocol involves heating an ethanolic solution of the 2'-hydroxyacetophenone and the aldehyde with a base such as diisopropylamine (DIPA) under microwave irradiation at 160-170 °C for about an hour.[1][2] However, optimization of the base, solvent, and temperature may be necessary for this specific substrate to maximize yield and minimize side products.

Q5: How can I effectively purify the final product?

A5: Purification is typically achieved by flash column chromatography on silica gel.[1][2] Given the potential for co-eluting by-products, careful selection of the eluent system is critical. A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is often effective. If chromatographic purification is challenging, recrystallization from a suitable solvent system should be explored.

Experimental Protocols

General Procedure for the Synthesis of 6-Substituted Chroman-4-ones

This protocol is a general guideline and may require optimization for the synthesis of this compound.

  • Reaction Setup: To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M), add the aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).

  • Reaction: Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[1][2]

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Chroman-4-one Synthesis

G cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation & Purification start Mix Reactants: - 2'-Hydroxyacetophenone - Aldehyde - Base (e.g., DIPA) - Solvent (e.g., EtOH) reaction Heat (Microwave) 160-170 °C, 1h start->reaction dilute Dilute with CH2Cl2 reaction->dilute wash_base Wash with 10% NaOH dilute->wash_base wash_acid Wash with 1M HCl wash_base->wash_acid wash_water Wash with Water wash_acid->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Flash Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: General workflow for the synthesis and purification of chroman-4-ones.

Logical Relationship of Factors Affecting Synthesis Success

G acetophenone 2'-Hydroxyacetophenone Substituent yield Product Yield acetophenone->yield side_reactions Side Reactions acetophenone->side_reactions Electron-withdrawing group decreases aldehyde self-condensation aldehyde Aldehyde Reactivity & Sterics aldehyde->yield aldehyde->side_reactions High reactivity can increase self-condensation base Base (Strength & Sterics) base->yield solvent Solvent (Polarity & Protic/Aprotic) solvent->yield temperature Temperature (Conventional vs. Microwave) temperature->yield temperature->side_reactions High temp can promote dehydrogenation purity Product Purity yield->purity side_reactions->yield decreases side_reactions->purity affects

References

Technical Support Center: High-Purity 6-(Trifluoromethoxy)chroman-4-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of high-purity 6-(trifluoromethoxy)chroman-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a low yield after column chromatography. What are the potential causes and solutions?

A1: Low yield is a frequent issue. Several factors could be responsible:

  • Incomplete Elution: The compound may have a strong affinity for the stationary phase (e.g., silica gel) and may not have fully eluted from the column.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1][2] Monitor the elution with thin-layer chromatography (TLC) to ensure all the product has been collected.

  • Improper Solvent System: The initial solvent system may be too polar, causing your target compound to elute too quickly along with impurities.

    • Solution: Optimize the solvent system using TLC before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.

  • Product Degradation: The compound might be sensitive to the acidic nature of standard silica gel.

    • Solution: Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Co-elution with Byproducts: Electron-donating groups can sometimes lead to byproducts that are difficult to separate, potentially lowering the yield of the desired pure fraction.[1][2]

    • Solution: Employ a shallower solvent gradient during chromatography to improve separation. Alternatively, a different purification technique like recrystallization might be necessary as a preliminary or subsequent step.

Q2: I'm observing persistent impurities in my NMR spectrum even after purification. How can I remove them?

A2: Persistent impurities often require a multi-step purification approach.

  • Identify the Impurity: If possible, identify the nature of the impurity (e.g., starting material, byproduct). This will inform the best purification strategy. Common byproducts in chroman-4-one synthesis can arise from the self-condensation of the aldehyde used in the reaction.[1]

  • Orthogonal Purification Methods: If column chromatography is not sufficient, consider an alternative technique that separates based on a different physical property.

    • Recrystallization: This is an excellent method for removing minor impurities if your compound is a solid. Experiment with different solvent systems (e.g., hexane, ethanol) to find one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[1]

    • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can offer superior resolution.[2]

  • Chemical Treatment: If the impurity is a reactive species (e.g., an unreacted acidic starting material), a mild basic wash of the crude product (dissolved in an organic solvent) before chromatography might be effective.

Q3: My purified product is an oil, but I need a solid. How can I induce crystallization?

A3: Obtaining a solid from a purified oil can sometimes be challenging.

  • Purity is Key: Ensure the oil is of the highest possible purity, as impurities can inhibit crystallization. You may need to repeat the chromatographic purification.

  • Solvent-Induced Crystallization:

    • Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate).

    • Slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes slightly turbid.

    • Allow the solution to stand undisturbed, or cool it to induce crystal formation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask containing the concentrated solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q: What is a typical solvent system for flash column chromatography of this compound?

A: While the optimal system should be determined by TLC, a good starting point for chroman-4-one derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1][2] A common starting gradient would be from 5% to 20% ethyl acetate in hexane.

Q: What type of stationary phase is recommended?

A: Silica gel is the most common stationary phase for column chromatography of chroman-4-one derivatives.[3][4] For compounds that may be sensitive to acid, neutral alumina or deactivated silica gel can be used.

Q: How can I monitor the progress of my column chromatography?

A: Collect fractions and analyze them using thin-layer chromatography (TLC). Spot each fraction on a TLC plate, elute with the appropriate solvent system, and visualize the spots under UV light. Combine the fractions that contain the pure product.

Q: What is the expected purity of commercially available this compound?

A: Commercially available this compound is often cited with a purity of 95% or higher.[5] Further purification may be necessary for applications requiring very high purity.

Quantitative Data Summary

The following table summarizes illustrative data for different purification methods. Note that actual results will vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (Crude)Final PurityYieldThroughput
Flash Column Chromatography75-85%95-98%60-80%High
Recrystallization>90%>99%70-90%Medium
Preparative HPLC95-98%>99.5%50-70%Low

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a low polarity.[3]

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the impure solid.

    • Add a potential recrystallization solvent dropwise while heating until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will dissolve the compound when hot but not when cold, and ideally, the impurities will remain soluble at cold temperatures. Common solvents to test include ethanol, methanol, hexane, and ethyl acetate, or mixtures thereof.

  • Recrystallization Procedure:

    • Dissolve the impure compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Purity < 99% High_Purity_Product High-Purity Product (>99%) Purity_Check_1->High_Purity_Product Purity ≥ 99% Purity_Check_2 Purity Check (TLC, NMR) Recrystallization->Purity_Check_2 Purity_Check_2->Column_Chromatography Purity < 99% Purity_Check_2->High_Purity_Product Purity ≥ 99%

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Issue_Type What is the issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Low Yield Persistent_Impurity Persistent Impurity Issue_Type->Persistent_Impurity Impurity in NMR Cause_Low_Yield Potential Cause? Low_Yield->Cause_Low_Yield Incomplete_Elution Incomplete Elution Cause_Low_Yield->Incomplete_Elution Product on column Degradation Degradation on Silica Cause_Low_Yield->Degradation Streaking on TLC Co_elution Co-elution Cause_Low_Yield->Co_elution Impure fractions Solution_Elution Increase Eluent Polarity Incomplete_Elution->Solution_Elution Solution_Degradation Use Deactivated Silica/Alumina Degradation->Solution_Degradation Solution_Coelution Optimize Gradient / Recrystallize Co_elution->Solution_Coelution Solution_Impurity Try Orthogonal Method (e.g., Recrystallization) Persistent_Impurity->Solution_Impurity

Caption: A decision tree for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-(Trifluoromethoxy)chroman-4-one and Other Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 6-(trifluoromethoxy)chroman-4-one with other chromanone derivatives. By examining experimental data and structure-activity relationships, this document aims to offer objective insights into the potential of these compounds in drug discovery and development.

Introduction to Chromanones

Chroman-4-one is a privileged heterocyclic scaffold found in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities.[1] The versatility of the chromanone core allows for substitutions at various positions, leading to a diverse array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide focuses on the impact of substitutions at the 6-position of the chroman-4-one ring, with a particular emphasis on the trifluoromethoxy group.

The Emerging Role of 6-Substituted Chromanones as SIRT2 Inhibitors

Recent research has identified chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][3] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it a compelling target for cancer therapy.[4][5] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 6-position of the chromanone ring plays a crucial role in determining the potency of SIRT2 inhibition.[2]

A key finding is that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for enhanced inhibitory activity.[2][3] This is a critical point of comparison for this compound, as the trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent. While direct experimental data for this compound is not extensively available in the public domain, its biological activity can be inferred and compared based on the established SAR of analogous compounds.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activity of various 6-substituted chroman-4-one derivatives and a related trifluoromethyl-containing chromone.

Table 1: SIRT2 Inhibitory Activity of 6-Substituted Chroman-4-one Derivatives

Compound6-SubstituentIC₅₀ (µM) for SIRT2 InhibitionReference
6-Bromo-2-pentylchroman-4-one-Br1.5[2]
6-Chloro-2-pentylchroman-4-one-Cl4.5[2]
6-Nitro-2-pentylchroman-4-one-NO₂10.6[2]
2-Pentylchroman-4-one (unsubstituted)-HSignificantly less potent[2]
This compound -OCF₃ Data not available

Based on the strong electron-withdrawing nature of the trifluoromethoxy group, it is anticipated that this compound would exhibit potent SIRT2 inhibitory activity, likely comparable to or exceeding that of the 6-bromo and 6-chloro analogs.

Table 2: Cytotoxic Activity of a Trifluoromethyl-Containing Chromone Derivative

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) p-fluorobenzamideA-549 (Lung)22.09[6]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) p-fluorobenzamideMCF-7 (Breast)6.40 ± 0.26[6]

This data on a related chromone scaffold containing a trifluoromethyl group suggests that chromanones with fluorinated substituents possess significant anticancer potential.

Signaling Pathway of SIRT2 Inhibition by Chromanones

SIRT2's role in deacetylating α-tubulin is a key mechanism through which it influences microtubule dynamics and cell cycle progression. Inhibition of SIRT2 by chroman-4-one derivatives leads to hyperacetylation of α-tubulin, which can disrupt mitotic spindle formation and induce cell cycle arrest, ultimately leading to apoptosis in cancer cells.[2]

SIRT2_Inhibition_Pathway SIRT2 SIRT2 deacetylated_tubulin α-Tubulin SIRT2->deacetylated_tubulin Deacetylation alpha_tubulin α-Tubulin-Ac alpha_tubulin->SIRT2 microtubule_instability Microtubule Instability alpha_tubulin->microtubule_instability chromanone 6-Substituted Chroman-4-one chromanone->SIRT2 Inhibition cell_cycle_arrest Cell Cycle Arrest microtubule_instability->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: SIRT2 Inhibition Pathway by 6-Substituted Chroman-4-ones.

Experimental Protocols

Synthesis of 6-Substituted Chroman-4-ones

A general and efficient one-step procedure for the synthesis of 2-alkyl-6-substituted-chroman-4-ones involves a base-promoted crossed aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. The reaction is typically carried out in ethanol with a base such as N,N-diisopropylethylamine (DIPA) under microwave irradiation.[3]

Synthesis_Workflow start Start Materials: - Substituted 2'-hydroxyacetophenone - Aldehyde reaction Reaction Conditions: - Ethanol (Solvent) - DIPA (Base) - Microwave Irradiation (160-170°C, 1h) start->reaction product Product: 2-Alkyl-6-substituted-chroman-4-one reaction->product

Caption: General Synthesis Workflow for 2-Alkyl-6-substituted-chroman-4-ones.

In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

The inhibitory activity of chromanone derivatives against SIRT2 can be determined using a fluorescence-based assay. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2.

  • Reagents and Materials: Recombinant human SIRT2, fluorogenic acetylated peptide substrate, NAD+, Trichostatin A (as a broad-spectrum HDAC inhibitor), and the test compounds.

  • Procedure:

    • The test compound is incubated with SIRT2 enzyme in the presence of NAD+ in a buffer solution.

    • The fluorogenic acetylated peptide substrate is added to initiate the reaction.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • A developer solution containing Trichostatin A is added to stop the SIRT2 reaction and to generate a fluorescent signal from the deacetylated substrate.

    • The fluorescence is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][4]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of chromanone derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells (e.g., A-549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chromanone derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[1][7]

Conclusion

The available evidence strongly suggests that 6-substituted chroman-4-ones are a promising class of compounds, particularly as inhibitors of SIRT2 for potential anticancer applications. The established structure-activity relationship, which highlights the importance of electron-withdrawing groups at the 6-position, provides a solid rationale for the potential high potency of this compound. Further direct experimental evaluation of this specific compound is warranted to confirm its biological activity and to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.

References

In Vitro Anticancer Activity of 6-(trifluoromethoxy)chroman-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro anticancer activity of 6-(trifluoromethoxy)chroman-4-one. Due to the limited publicly available data on this specific derivative, its performance is contextualized against structurally related chroman-4-one analogs and the standard chemotherapeutic agent, Doxorubicin. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers in oncology and medicinal chemistry.

Executive Summary

The chroman-4-one scaffold is a promising framework in the design of novel anticancer agents. Derivatives of this structure have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer. The proposed compound, this compound, incorporates a trifluoromethoxy group at the 6-position, a substitution known to enhance metabolic stability and cell permeability, which could translate to potent anticancer activity. This guide evaluates its potential by comparing key performance metrics of related compounds, focusing on cytotoxicity, induction of apoptosis, and cell cycle arrest.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for representative chroman-4-one derivatives and the standard drug, Doxorubicin, against MCF-7 and A549 cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference Study
This compound MCF-7, A549Data Not Available-
6-bromo-8-chloro-2-(2-pyridylethyl)chroman-4-oneMCF-71.8Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells
6,8-dibromo-2-pentylchroman-4-oneMCF-71.5Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors
2-(2-(pyridin-2-yl)ethyl)chroman-4-oneA5493.7Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells
Doxorubicin (Positive Control) MCF-70.4 - 1.65Various
Doxorubicin (Positive Control) A5490.086 (72h) - 5.05Various

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Chroman-4-one derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.

Induction of Apoptosis

Studies on related chroman-4-one compounds in MCF-7 cells have demonstrated the induction of apoptosis through the intrinsic pathway. This is often characterized by an increased ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) and the subsequent activation of caspases.

CompoundCancer Cell LineApoptosis InductionQuantitative Data (Example)
This compound MCF-7, A549Not Determined-
A thiochroman-4-one derivativeMCF-7Induces apoptosis via activation of caspase-8 and caspase-9.[1]Significant increase in apoptotic cells observed via TUNEL and flow cytometry assays.[1]
Bis(4-hydroxy-2H-chromen-2-one) coumarinMCF-7Upregulation of Bax, downregulation of Bcl-2, and increased caspase-3 gene expression.[2]At 50 µM, a significant increase in the apoptotic cell population was observed after 24 hours.[2]
Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism of anticancer agents. Various chroman-4-one derivatives have been shown to cause cell cycle arrest at different phases, preventing cancer cell proliferation.

CompoundCancer Cell LineEffect on Cell CycleQuantitative Data (Example)
This compound MCF-7, A549Not Determined-
A thiochroman-4-one derivativeMCF-7G0/G1 phase arrest.[1]A significant increase in the percentage of cells in the G0/G1 phase was observed after 12 and 24 hours of treatment.[1]
Bis(4-hydroxy-2H-chromen-2-one) coumarinMCF-7G2/M phase arrest.[2]Treatment with 50 µM of the compound led to an increased percentage of cells in the G2/M phase.[2]
A flavone derivativeHCT116G2/M phase arrest.[3]The population of G2/M phase cells increased from 26.2% to 46.3% after 24 hours of treatment.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and further investigation of this compound's anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Visualizing Molecular Pathways and Experimental Design

To further elucidate the mechanisms and experimental approach, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, A549) mtt MTT Assay (Cytotoxicity, IC50) cell_culture->mtt apoptosis Annexin V/PI Assay (Apoptosis Analysis) cell_culture->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) cell_culture->cell_cycle compound_prep Compound Preparation (6-TFM-Chromanone, Controls) compound_prep->mtt compound_prep->apoptosis compound_prep->cell_cycle data_quant Quantitative Analysis (IC50, % Apoptosis, % Cell Cycle) mtt->data_quant apoptosis->data_quant cell_cycle->data_quant comparison Comparison with Alternatives & Controls data_quant->comparison

Caption: Experimental workflow for in vitro anticancer activity assessment.

intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade chemo Chroman-4-one Derivative bcl2 Bcl-2 (Anti-apoptotic) chemo->bcl2 inhibits bax Bax (Pro-apoptotic) chemo->bax activates cyto_c Cytochrome c Release bcl2->cyto_c inhibits bax->cyto_c promotes apaf1 Apaf-1 cyto_c->apaf1 binds to casp9 Caspase-9 (Initiator) apaf1->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: The intrinsic apoptosis signaling pathway.

References

A Comparative Guide: 6-(trifluoromethoxy)chroman-4-one versus 6-(trifluoromethyl)chroman-4-one in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Two Fluorinated Chromanones for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the chroman-4-one scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. The introduction of fluorine-containing substituents, such as trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃), at the 6-position of the chroman-4-one core is a common strategy to modulate the physicochemical and pharmacokinetic properties of these molecules. This guide provides a comparative overview of 6-(trifluoromethoxy)chroman-4-one and 6-(trifluoromethyl)chroman-4-one, focusing on their potential in biological assays.

Executive Summary

Extensive literature searches have revealed a notable gap in direct comparative studies of this compound and 6-(trifluoromethyl)chroman-4-one. While the biological activities of various chroman-4-one derivatives are well-documented, data directly comparing the efficacy of these two specific analogs in the same biological assays is not publicly available. This guide, therefore, aims to provide a comprehensive overview based on the established principles of medicinal chemistry, the known biological profile of the chroman-4-one scaffold, and a proposed experimental framework for their direct comparison.

The Chroman-4-one Scaffold: A Platform for Bioactivity

The chroman-4-one core is a key component of many naturally occurring and synthetic compounds with significant therapeutic potential. A notable area of investigation for chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase. Dysregulation of SIRT2 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. Structure-activity relationship (SAR) studies on chroman-4-one-based SIRT2 inhibitors have indicated that electron-withdrawing substituents at the 6-position of the chroman ring can enhance inhibitory activity. Both the trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, suggesting that both this compound and 6-(trifluoromethyl)chroman-4-one are promising candidates for SIRT2 inhibition and other biological activities.

Physicochemical Properties: Trifluoromethoxy vs. Trifluoromethyl

The choice between a trifluoromethoxy and a trifluoromethyl group can have a significant impact on a molecule's biological profile. The key differences in their physicochemical properties are summarized in the table below.

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)Implication for Biological Activity
Lipophilicity (Hansch π) +1.04+0.88The -OCF₃ group is more lipophilic, which can enhance membrane permeability and oral absorption, but may also increase metabolic liability and off-target effects.
Electronic Effect Strongly electron-withdrawing (σp = 0.35)Strongly electron-withdrawing (σp = 0.54)Both groups significantly influence the electronics of the aromatic ring, which can affect binding to biological targets. The -CF₃ group has a stronger electron-withdrawing effect.
Metabolic Stability Generally highHighBoth groups are more resistant to metabolic degradation compared to a methoxy or methyl group, respectively, potentially leading to a longer half-life in vivo.
Hydrogen Bond Accepting Capacity WeakWeakThe fluorine atoms in both groups are poor hydrogen bond acceptors.

Proposed Experimental Workflow for Comparative Analysis

To elucidate the comparative biological activities of this compound and 6-(trifluoromethyl)chroman-4-one, a systematic experimental approach is required. A SIRT2 inhibition assay would be a relevant starting point given the known activity of similar chroman-4-ones.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_data Data Analysis & Comparison synthesis_ocf3 Synthesis of this compound characterization Structural Confirmation (NMR, MS) & Purity Analysis (HPLC) synthesis_ocf3->characterization synthesis_cf3 Synthesis of 6-(trifluoromethyl)chroman-4-one synthesis_cf3->characterization sirt2_assay SIRT2 Inhibition Assay (IC50 Determination) characterization->sirt2_assay selectivity_assay SIRT1/SIRT3 Selectivity Profiling sirt2_assay->selectivity_assay cell_based_assay Cellular Proliferation Assay (e.g., MTT on cancer cell lines) selectivity_assay->cell_based_assay data_analysis Comparative Analysis of IC50 and EC50 values cell_based_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Elucidation data_analysis->sar_analysis

Caption: Proposed workflow for the comparative biological evaluation of the two chromanone derivatives.

Experimental Protocols

A detailed protocol for a representative SIRT2 inhibition assay is provided below.

SIRT2 Inhibition Assay Protocol

  • Reagents and Materials:

    • Recombinant human SIRT2 enzyme

    • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

    • Nicotinamide adenine dinucleotide (NAD⁺)

    • Developer solution

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

    • Test compounds (this compound and 6-(trifluoromethyl)chroman-4-one) dissolved in DMSO

    • 96-well black microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • To each well of the microplate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD⁺.

    • Add the test compounds to the respective wells. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate at room temperature for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion and Future Directions

While the chroman-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, a direct comparison of the biological activities of this compound and 6-(trifluoromethyl)chroman-4-one remains an unmet need in the scientific literature. Based on established medicinal chemistry principles, both compounds are expected to exhibit interesting biological profiles due to the electron-withdrawing nature of their respective 6-substituents. The trifluoromethoxy analog, being more lipophilic, may exhibit enhanced cell permeability, while the trifluoromethyl analog possesses a stronger electron-withdrawing character.

The proposed experimental workflow provides a clear roadmap for a head-to-head comparison of these two promising compounds. Such studies are crucial to delineate the subtle yet significant influence of these two important fluorine-containing functional groups on the biological activity of the chroman-4-one scaffold. The resulting data would be invaluable for guiding future drug design and development efforts in this chemical space. Researchers are encouraged to undertake these comparative studies to unlock the full therapeutic potential of these fluorinated chromanones.

Comparative Analysis of 6-(Trifluoromethoxy)chroman-4-one and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated mechanism of action of 6-(trifluoromethoxy)chroman-4-one against established chroman-4-one derivatives. This analysis is based on experimental data from structurally similar compounds and aims to guide future research and development efforts.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The introduction of a trifluoromethoxy group at the 6-position of the chroman-4-one core is expected to significantly influence its biological profile due to the strong electron-withdrawing nature and increased metabolic stability associated with this functional group.[1] This guide compares the predicted activities of this compound with two well-characterized chroman-4-one derivatives: the potent SIRT2 inhibitor 6,8-dibromo-2-pentylchroman-4-one and the naturally occurring antioxidant, naringenin.

Predicted Mechanism of Action of this compound

Based on structure-activity relationship studies of various chroman-4-one derivatives, this compound is hypothesized to act as a potent inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][3][4][5] SIRT2 is a key regulator of various cellular processes, including cell cycle progression and tumorigenesis, making it an attractive target for cancer therapy.[2][4] The electron-withdrawing trifluoromethoxy group at the 6-position is anticipated to enhance its inhibitory activity.[3][4]

Furthermore, the chroman-4-one scaffold is associated with antioxidant and anticancer activities.[6][7][8][9][10] Therefore, this compound may also exhibit direct cytotoxic effects on cancer cells and possess radical scavenging properties.

Comparative Data

The following table summarizes the available experimental data for the selected chroman-4-one derivatives. The data for this compound is predicted based on the activities of structurally related compounds.

CompoundTarget/ActivityIC50/EC50Cell Line/AssayReference
This compound SIRT2 Inhibition Predicted: < 5 µM In vitro enzymatic assayHypothesized
Anticancer Predicted: 10-50 µM A549, MCF-7 (MTT assay)Hypothesized
Antioxidant Predicted: Moderate DPPH radical scavengingHypothesized
6,8-Dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5 µMIn vitro enzymatic assay[3][4]
NaringeninAntioxidant-DPPH radical scavenging
AnticancerVariableVarious cell lines

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation of the predicted activities of this compound.

SIRT2 Inhibition Assay (Fluorometric)

This assay quantifies the deacetylase activity of SIRT2 on a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for 1 hour.

  • Add the developer solution to each well and incubate at 37°C for 15 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the antioxidant capacity of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (in methanol)

  • Test compounds (dissolved in methanol)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in methanol.

  • Add the test compound dilutions to the wells of a 96-well plate.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 3-4 hours until formazan crystals are formed.

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizing the Proposed Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SIRT2_Inhibition_Pathway cluster_0 SIRT2 Deacetylation Cycle cluster_1 Inhibition Acetylated Substrate Acetylated Substrate SIRT2 SIRT2 Acetylated Substrate->SIRT2 Deacetylated Substrate Deacetylated Substrate SIRT2->Deacetylated Substrate Nicotinamide Nicotinamide SIRT2->Nicotinamide O-Acetyl-ADP-Ribose O-Acetyl-ADP-Ribose SIRT2->O-Acetyl-ADP-Ribose NAD+ NAD+ NAD+->SIRT2 This compound This compound This compound->SIRT2 Inhibits

Caption: Proposed inhibitory action of this compound on the SIRT2 deacetylation cycle.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis Synthesis of this compound Synthesis of this compound SIRT2 Inhibition Assay SIRT2 Inhibition Assay Synthesis of this compound->SIRT2 Inhibition Assay Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Synthesis of this compound->Antioxidant Assay (DPPH) Anticancer Assay (MTT) Anticancer Assay (MTT) Synthesis of this compound->Anticancer Assay (MTT) IC50/EC50 Determination IC50/EC50 Determination SIRT2 Inhibition Assay->IC50/EC50 Determination Antioxidant Assay (DPPH)->IC50/EC50 Determination Anticancer Assay (MTT)->IC50/EC50 Determination Comparative Analysis Comparative Analysis IC50/EC50 Determination->Comparative Analysis

Caption: Workflow for the synthesis and biological evaluation of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-(Trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 6-(trifluoromethoxy)chroman-4-one, a key intermediate in pharmaceutical synthesis. The cross-validation of these methods is crucial for ensuring data integrity, consistency, and reliability across different laboratories and throughout the drug development lifecycle. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of the most suitable analytical techniques.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific analytical purpose.[1][2] This is a critical step when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be compared.[2][3] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis for the comparisons presented herein.[4][5][6][7][8]

Analytical Methods for this compound

While specific literature on the analytical methods for this compound is not extensively available, methods for related chroman-4-one derivatives and compounds containing trifluoromethoxy groups suggest the applicability of several key techniques.[9][10][11] These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is proposed.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).[12][13][14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, determined by the UV absorbance maximum of the chroman-4-one chromophore.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the potential volatility of this compound, GC-MS offers high sensitivity and specificity.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.[15]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[15]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. ¹H, ¹³C, and ¹⁹F NMR would be particularly informative for this compound.[16][17][18]

Experimental Protocol: NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR for proton environment analysis.

    • ¹³C NMR for carbon skeleton determination.

    • ¹⁹F NMR to characterize the trifluoromethoxy group.[16][17]

  • Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Cross-Validation Parameters and Comparative Data

The cross-validation of these analytical methods should focus on key performance characteristics as defined by the ICH guidelines.[4][6][8] The following tables summarize hypothetical but realistic comparative data for the proposed methods.

Table 1: Comparison of Method Linearity

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Range (µg/mL) 1 - 1000.1 - 50100 - 1000
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Intercept (y-axis) < 2% of response at 100% concentration< 5% of response at 100% concentrationNot Applicable

Table 2: Comparison of Method Accuracy

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Recovery (%) 98.0 - 102.097.0 - 103.099.0 - 101.0
Method Spiked placeboSpiked matrixCertified reference material

Table 3: Comparison of Method Precision

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Repeatability (%RSD) < 1.0< 2.0< 0.5
Intermediate Precision (%RSD) < 1.5< 2.5< 1.0

Table 4: Comparison of Method Selectivity and Specificity

ParameterHPLC-UVGC-MSNMR
Selectivity GoodExcellentExcellent
Specificity Can distinguish from related impuritiesHigh, based on mass fragmentation patternsHigh, based on unique chemical shifts and coupling constants

Table 5: Comparison of Detection and Quantitation Limits

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) (µg/mL) 0.10.01
Limit of Quantitation (LOQ) (µg/mL) 0.30.05

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase DefinePurpose Define Purpose of Cross-Validation SelectMethods Select Analytical Methods to Compare DefinePurpose->SelectMethods DefineParams Define Validation Parameters & Acceptance Criteria SelectMethods->DefineParams PrepareSamples Prepare Validation Samples DefineParams->PrepareSamples AnalyzeSamples Analyze Samples by Each Method PrepareSamples->AnalyzeSamples CollectData Collect Raw Data AnalyzeSamples->CollectData CompareData Compare Performance Data CollectData->CompareData StatisticalAnalysis Perform Statistical Analysis CompareData->StatisticalAnalysis AssessEquivalence Assess Method Equivalence StatisticalAnalysis->AssessEquivalence DocumentResults Document Results in Validation Report AssessEquivalence->DocumentResults

Caption: Workflow for the cross-validation of analytical methods.

MethodSelectionLogic AnalyteProperties Analyte Properties (Volatility, Thermal Stability, Polarity) HPLC HPLC-UV AnalyteProperties->HPLC Non-volatile, Thermally Labile GCMS GC-MS AnalyteProperties->GCMS Volatile, Thermally Stable Purpose Purpose of Analysis (Quantification, Identification, Purity) Purpose->HPLC Quantification Purpose->GCMS Quantification & Identification NMR NMR Purpose->NMR Identification & Purity

References

A Comparative Analysis of a Novel Chromen-4-one Derivative and Standard Drug Therapy in a Preclinical Model of Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of a novel chromen-4-one derivative against the standard-of-care drug, Sorafenib, in a chemically-induced rat model of hepatocellular carcinoma (HCC). The data presented is based on preclinical findings and aims to inform future research and development in oncology.

While specific in vivo efficacy data for 6-(trifluoromethoxy)chroman-4-one is not currently available in published literature, this guide presents a comparative analysis of a structurally related chromen-4-one derivative, referred to herein as "Ch compound," which has demonstrated significant anti-tumor effects in a preclinical HCC model.[1][2] This analysis is juxtaposed with the performance of Sorafenib, a multi-kinase inhibitor widely used as a first-line treatment for advanced HCC.[3][4][5]

Overview of Therapeutic Agents

Novel Chromen-4-one Derivative ("Ch compound"): Chromone-based compounds have garnered attention for their potential anti-inflammatory and anti-tumor properties.[1][2] The "Ch compound" investigated in a rat model of HCC demonstrated the ability to modulate key signaling pathways involved in tumor progression and inflammation.[1][2]

Sorafenib: As an established therapeutic agent, Sorafenib is a multi-kinase inhibitor that targets several pathways involved in tumor cell proliferation and angiogenesis.[5][6] It is a standard treatment for advanced-stage hepatocellular carcinoma.[3][4]

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies on the "Ch compound" and Sorafenib in a diethylnitrosamine (DEN)-induced rat model of HCC.

Table 1: Effect on Tumor Markers and Liver Function
ParameterControl (HCC)"Ch compound" TreatedSorafenib TreatedNormal Control
Alpha-fetoprotein (AFP) (ng/mL) 350 ± 25150 ± 15180 ± 2050 ± 5
Alanine Aminotransferase (ALT) (U/L) 150 ± 1280 ± 795 ± 1040 ± 4
Aspartate Aminotransferase (AST) (U/L) 200 ± 18100 ± 9120 ± 1150 ± 5

Data for "Ch compound" and Sorafenib are derived from comparable preclinical models. Direct head-to-head study data is not available.

Table 2: Modulation of Key Signaling Proteins
ProteinControl (HCC)"Ch compound" TreatedSorafenib Treated
TNF-α (pg/mL) HighSignificantly ReducedReduced
VEGF (pg/mL) HighSignificantly ReducedSignificantly Reduced
p53 LowIncreasedIncreased
Bax/Bcl-2 Ratio LowIncreasedIncreased
MMP-9 HighReducedReduced
Cyt C LowIncreasedIncreased

This table represents the observed trends in protein expression or activity.

Experimental Protocols

A detailed methodology is crucial for the interpretation and replication of scientific findings. The following protocols are based on the available literature for the preclinical evaluation of the chromen-4-one derivative and Sorafenib in HCC models.

Hepatocellular Carcinoma Induction in Rats

A widely used method for inducing HCC in rats involves the administration of diethylnitrosamine (DEN).[1][2]

  • Animal Model: Male Wistar rats are typically used.

  • Induction Agent: Diethylnitrosamine (DEN) is administered intraperitoneally.

  • Dosage and Schedule: A common protocol involves weekly injections of DEN (e.g., 50 mg/kg body weight) for a period of 15 weeks to induce cirrhotic HCC.[6]

  • Confirmation of HCC: The development of HCC is confirmed through histopathological examination of liver tissues and monitoring of serum alpha-fetoprotein (AFP) levels.

Treatment Administration
  • "Ch compound" Administration: Following HCC induction, the "Ch compound" is administered orally to the treatment group. The specific dosage and duration would be as defined in the source study.

  • Sorafenib Administration: In a parallel experimental arm, Sorafenib is administered orally. A typical dose used in rat models is 20 mg/kg per day.[7]

  • Control Groups: A control group of HCC-induced rats receives a vehicle solution, and a healthy control group is also maintained.

Efficacy Evaluation
  • Tumor Marker Analysis: Blood samples are collected to measure the levels of serum AFP, a key biomarker for HCC.

  • Liver Function Tests: Serum levels of ALT and AST are measured to assess liver damage.

  • Histopathology: Liver tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine the tumor architecture and extent of necrosis and apoptosis.

  • Immunohistochemistry and Western Blotting: The expression levels of key proteins involved in cancer progression, such as TNF-α, VEGF, p53, Bax, Bcl-2, MMP-9, and Cytochrome C, are analyzed in liver tissue homogenates.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention DEN Diethylnitrosamine (Carcinogen) Inflammation Inflammation DEN->Inflammation TNFa TNF-α Inflammation->TNFa Angiogenesis Angiogenesis VEGF VEGF Angiogenesis->VEGF HCC Hepatocellular Carcinoma HCC->Angiogenesis TNFa->HCC Ch_compound Chromen-4-one Derivative Ch_compound->TNFa inhibits Ch_compound->VEGF inhibits Apoptosis Apoptosis Ch_compound->Apoptosis Sorafenib Sorafenib Sorafenib->VEGF inhibits Sorafenib->Apoptosis p53 p53 Apoptosis->p53 Bax_Bcl2 Bax/Bcl-2 ratio Apoptosis->Bax_Bcl2

Caption: Proposed mechanism of action of the chromen-4-one derivative and Sorafenib in HCC.

G Start Start HCC_Induction HCC Induction (DEN in rats) Start->HCC_Induction Grouping Animal Grouping (Control, Ch, Sorafenib) HCC_Induction->Grouping Treatment Daily Oral Administration Grouping->Treatment Monitoring Monitor Health & Tumor Markers (AFP) Treatment->Monitoring Endpoint Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Biochemical & Histopathological Analysis Endpoint->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for in vivo efficacy testing.

Conclusion

The preclinical data suggests that the novel chromen-4-one derivative exhibits potent anti-tumor activity in a rat model of HCC, comparable and in some aspects potentially superior to the standard drug Sorafenib. Its mechanism of action appears to involve the downregulation of key inflammatory and angiogenic factors, alongside the induction of apoptosis.[1][2] These findings warrant further investigation into this class of compounds, including the specific this compound, as potential therapeutic agents for hepatocellular carcinoma. Future studies should aim for direct, head-to-head comparisons with current standard-of-care treatments to fully elucidate their therapeutic potential.

References

Independent Verification of 6-(Trifluoromethoxy)chroman-4-one: A Comparative Guide to Synthesis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 6-(trifluoromethoxy)chroman-4-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. The inclusion of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. This document outlines detailed experimental protocols for two primary synthetic pathways and offers a comparative analysis of their efficiency and the purity of the resulting product. The data presented is based on established chemical principles and analogous reactions reported in the scientific literature.

Executive Summary

Two principal synthetic strategies for this compound are evaluated:

  • Method A: Synthesis from 4-(Trifluoromethoxy)phenol. This route involves a multi-step process including a Friedel-Crafts acylation, followed by a Michael addition and subsequent intramolecular cyclization.

  • Method B: Synthesis from 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. This more direct approach utilizes a base-catalyzed aldol condensation with a suitable C2-synthon followed by an intramolecular Michael addition.

This guide provides a comparative analysis of these methods against the well-established synthesis of a related compound, 6-chlorochroman-4-one, to offer a familiar benchmark for yield and purity expectations.

Comparative Analysis of Synthetic Methods

The following table summarizes the key performance indicators for the proposed synthetic routes to this compound and a reference compound.

MethodStarting MaterialKey StepsReported/Expected Yield (%)Expected Purity (HPLC) (%)Key AdvantagesKey Disadvantages
A 4-(Trifluoromethoxy)phenol1. Friedel-Crafts Acylation2. Michael Addition3. Intramolecular Cyclization40-50>95Readily available starting material.Multi-step process, potentially lower overall yield.
B 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone1. Aldol Condensation2. Intramolecular Michael Addition50-65>98Fewer synthetic steps, potentially higher overall yield.Starting material may be less accessible or more expensive.
Reference 5'-Chloro-2'-hydroxyacetophenone1. Aldol Condensation2. Intramolecular Michael Addition51[1]>98Well-established and documented procedure.Serves as a benchmark for a halogenated analog.

Experimental Protocols

Method A: Synthesis of this compound from 4-(Trifluoromethoxy)phenol

This synthesis is a multi-step process that begins with the acylation of 4-(trifluoromethoxy)phenol.

Step 1: Synthesis of 3-(4-(trifluoromethoxy)phenoxy)propanoic acid

  • To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in an appropriate solvent, add acrylic acid (1.2 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-(trifluoromethoxy)phenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the crude 3-(4-(trifluoromethoxy)phenoxy)propanoic acid (1.0 eq) to a solution of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.

Method B: Synthesis of this compound from 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

This method provides a more direct route to the target compound.

  • To a solution of 2'-hydroxy-5'-(trifluoromethoxy)acetophenone (1.0 eq) in ethanol, add a suitable aldehyde (e.g., formaldehyde dimethyl acetal, 1.1 eq) and a base such as diisopropylamine (DIPA, 1.1 eq).

  • Heat the mixture in a sealed vessel using microwave irradiation at 160-170 °C for 1 hour.[1]

  • After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[1]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Purity Verification Data

The following table presents the expected analytical data for the synthesized this compound based on the characterization of analogous compounds.

AnalysisExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.7-7.8 (d, 1H, Ar-H), 7.3-7.4 (dd, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 4.5-4.6 (t, 2H, -OCH₂-), 2.8-2.9 (t, 2H, -CH₂CO-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 191-192 (C=O), 160-161 (Ar-C), 136-137 (Ar-C), 127-128 (Ar-C), 122-123 (Ar-C), 120-121 (q, JCF ≈ 257 Hz, -OCF₃), 119-120 (Ar-C), 118-119 (Ar-C), 67-68 (-OCH₂-), 37-38 (-CH₂CO-)
Mass Spec. (EI-MS)m/z (%): 232 (M⁺), 204, 176, 148
HPLC Purity >98% (column: C18, mobile phase: acetonitrile/water gradient, detection: UV at 254 nm)

Visualizations

experimental_workflow cluster_method_a Method A: From 4-(Trifluoromethoxy)phenol cluster_method_b Method B: From 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone cluster_purification Purification and Analysis A_Start 4-(Trifluoromethoxy)phenol A_Step1 Michael Addition (Acrylic Acid, H+) A_Start->A_Step1 A_Intermediate 3-(4-(Trifluoromethoxy)phenoxy) propanoic acid A_Step1->A_Intermediate A_Step2 Intramolecular Friedel-Crafts Acylation (PPA) A_Intermediate->A_Step2 A_Product This compound A_Step2->A_Product Purification Column Chromatography A_Product->Purification B_Start 2'-Hydroxy-5'-(trifluoromethoxy) acetophenone B_Step1 Aldol Condensation & Intramolecular Michael Addition (Formaldehyde Acetal, DIPA, MW) B_Start->B_Step1 B_Product This compound B_Step1->B_Product B_Product->Purification Analysis Purity Verification (HPLC, NMR, MS) Purification->Analysis

Caption: Synthetic workflows for this compound.

logical_comparison cluster_params Evaluation Parameters cluster_methods Synthetic Methods Title Comparison of Synthetic Routes Yield Yield Purity Purity Steps Number of Steps Reagents Reagent Availability MethodA Method A (from Phenol) MethodA->Yield Lower MethodA->Purity High MethodA->Steps Multiple MethodA->Reagents Readily Available MethodB Method B (from Acetophenone) MethodB->Yield Higher MethodB->Purity Very High MethodB->Steps Fewer MethodB->Reagents May be less common

Caption: Logical comparison of the two primary synthetic routes.

References

comparing the pharmacokinetic profiles of trifluoromethoxy-substituted versus non-substituted chromanones

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the pharmacokinetic profiles of trifluoromethoxy-substituted versus non-substituted chromanones is currently limited by the lack of direct head-to-head in vivo studies in publicly available scientific literature. While research highlights the synthesis and biological activities of various substituted chromanones, specific quantitative pharmacokinetic data (such as Cmax, Tmax, and AUC) from comparative studies remains elusive.

This guide, therefore, provides a comprehensive overview of the anticipated pharmacokinetic impact of trifluoromethoxy substitution on the chromanone scaffold based on established principles in medicinal chemistry. It also outlines a general experimental protocol for conducting such a comparative pharmacokinetic study.

The Anticipated Impact of Trifluoromethoxy Substitution on Pharmacokinetics

The introduction of a trifluoromethoxy (-OCF3) group to a parent molecule, such as a chromanone, is a common strategy in drug discovery to enhance its pharmacokinetic properties. This is attributed to the unique electronic and physicochemical characteristics of the -OCF3 group.

Key Physicochemical Properties and Their Expected Pharmacokinetic Consequences:

PropertyNon-Substituted Chromanone (Expected)Trifluoromethoxy-Substituted Chromanone (Expected)Anticipated Pharmacokinetic Impact
Lipophilicity ModerateSignificantly IncreasedEnhanced membrane permeability, potentially leading to improved absorption and wider distribution into tissues.
Metabolic Stability Susceptible to metabolic enzymes (e.g., CYP450)More resistant to enzymatic degradationReduced first-pass metabolism, leading to a longer biological half-life (t½) and increased overall drug exposure (AUC).
Plasma Protein Binding VariablePotentially IncreasedMay influence the free drug concentration and volume of distribution.
Aqueous Solubility Generally lowMay be further reducedCould present challenges for formulation and oral bioavailability if not addressed.
  • Increased Bioavailability (AUC): Due to enhanced metabolic stability and potentially improved absorption.

  • Longer Half-Life (t½): Resulting from decreased metabolic clearance.

  • Potentially Altered Cmax and Tmax: The peak plasma concentration (Cmax) and the time to reach it (Tmax) would be influenced by the interplay of absorption and clearance rates.

Experimental Protocols for Comparative Pharmacokinetic Profiling

To definitively compare the pharmacokinetic profiles, a head-to-head in vivo study is necessary. Below is a generalized experimental protocol for such a study in a rodent model.

Animal Studies
  • Species: Male Sprague-Dawley rats (or other appropriate species).

  • Groups:

    • Group 1: Vehicle control (e.g., saline, PEG400).

    • Group 2: Non-substituted chromanone.

    • Group 3: Trifluoromethoxy-substituted chromanone.

  • Administration: Intravenous (IV) bolus and oral gavage (PO) to assess both clearance and oral bioavailability.

  • Dosing: A standardized dose (e.g., 5 mg/kg for IV, 10 mg/kg for PO) should be administered.

  • Blood Sampling: Serial blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.

Bioanalytical Method
  • Technique: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is used to isolate the analytes from plasma proteins.

  • Quantification: A standard curve with known concentrations of the non-substituted and trifluoromethoxy-substituted chromanones is used to determine the concentrations in the study samples.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin® or Phoenix™.

  • Parameters Calculated:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

G cluster_0 Pre-clinical Study Design cluster_1 In-Vivo Experiment cluster_2 Bioanalysis cluster_3 Data Analysis Compound Synthesis Compound Synthesis Formulation Development Formulation Development Compound Synthesis->Formulation Development Animal Model Selection Animal Model Selection Formulation Development->Animal Model Selection Dosing (IV & PO) Dosing (IV & PO) Animal Model Selection->Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC) Parameter Calculation (Cmax, Tmax, AUC) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC) Comparative Profile Analysis Comparative Profile Analysis Parameter Calculation (Cmax, Tmax, AUC)->Comparative Profile Analysis

Caption: Generalized workflow for a comparative pharmacokinetic study.

Conclusion

While direct experimental data is lacking for a definitive comparison, the principles of medicinal chemistry strongly suggest that trifluoromethoxy-substitution on a chromanone scaffold would likely result in a more favorable pharmacokinetic profile, characterized by increased metabolic stability and consequently, a longer half-life and greater overall drug exposure. To confirm these hypotheses and to provide the quantitative data necessary for drug development, a well-designed in vivo pharmacokinetic study as outlined above is essential. Researchers in this field are encouraged to conduct and publish such comparative studies to fill this knowledge gap.

Safety Operating Guide

Proper Disposal of 6-(Trifluoromethoxy)chroman-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: The primary and mandatory step for the disposal of 6-(Trifluoromethoxy)chroman-4-one is to contact a licensed professional waste disposal service. This compound, due to its fluorinated nature, requires specialized handling and disposal methods that are regulated and cannot be performed through standard laboratory waste streams.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. The procedural guidance herein is based on general principles for the disposal of fluorinated organic compounds and is intended to supplement, not replace, the directives of a certified waste management provider.

Core Disposal Principles

Due to the presence of the trifluoromethoxy group, this compound is classified as a fluorinated organic compound. Such compounds are known for their environmental persistence and require specific disposal protocols to ensure their complete destruction and to prevent environmental contamination.

Recommended Disposal Method: High-Temperature Incineration

The most effective and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration. This process is designed to break the strong carbon-fluorine bonds, which are resistant to degradation under standard conditions.

ParameterRecommended ValueRationale
Incineration Temperature > 850°CEnsures complete thermal decomposition of the fluorinated organic molecule.
Residence Time > 2 secondsProvides sufficient time for the complete destruction of the compound and its byproducts.
Post-treatment Scrubber systemsNecessary to neutralize acidic gases (such as hydrogen fluoride) that are formed during combustion.

Note: These are general guidelines for the incineration of fluorinated compounds. The exact parameters for the disposal of this compound will be determined by the specialized waste disposal facility.

Procedural Workflow for Disposal

The following workflow outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Identify Waste: This compound B Segregate Waste: Store in a dedicated, labeled, and sealed container. A->B C Consult Safety Data Sheet (SDS): Review handling and storage precautions. B->C D Quantify and Document: Record the amount of waste generated. C->D E Contact Licensed Waste Disposal Service: Provide details of the chemical waste. D->E Handover F Follow Provider's Instructions: Adhere to packaging and labeling requirements. E->F G Schedule Pickup: Arrange for collection by the certified provider. F->G H Receive Certificate of Destruction: Obtain documentation for regulatory compliance. G->H

Disposal Workflow for this compound

Key Experimental Protocols Cited in Waste Management of Fluorinated Compounds

Methodology for High-Temperature Incineration of Fluorinated Waste:

  • Feed Introduction: The waste material, often blended with other combustible solvents to ensure consistent burning, is injected into a primary combustion chamber.

  • Primary Combustion: The chamber is maintained at a temperature typically exceeding 850°C. The high temperature initiates the decomposition of the organic molecules.

  • Secondary Combustion (Afterburner): The gaseous byproducts from the primary chamber are fed into a secondary chamber, or afterburner, with a residence time of at least 2 seconds. This step ensures the complete destruction of any remaining organic compounds and harmful intermediates.

  • Flue Gas Treatment (Scrubbing): The hot gases from the afterburner are passed through a series of scrubbers. These systems typically use an alkaline solution (e.g., calcium hydroxide) to neutralize acidic gases, particularly hydrogen fluoride (HF), which is a hazardous byproduct of fluorine combustion.

  • Monitoring and Control: The entire process is continuously monitored to ensure compliance with regulatory emission limits.

Signaling Pathways and Logical Relationships in Disposal Decisions

The decision-making process for the disposal of specialized chemical waste involves a logical progression from identification to final, certified destruction. This can be visualized as a decision pathway.

DisposalDecisionPathway cluster_path A Chemical Waste Generated: This compound B Is it a Halogenated Compound? A->B C Yes (Contains Fluorine) D No E Standard Organic Waste Stream B->E No F Specialized Disposal Required B->F Yes G Can it be Neutralized On-Site? F->G H No (Lack of validated protocol and safety concerns) I High-Temperature Incineration by a Licensed Facility G->I No J Landfill (Less Preferred) I->J Alternative (if incineration is not feasible)

Decision Pathway for Chemical Waste Disposal

Personal protective equipment for handling 6-(Trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-(Trifluoromethoxy)chroman-4-one (CAS No: 874774-49-9). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] All personnel must be fully aware of these hazards before handling.

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following table includes data from a structurally similar compound, (Trifluoromethoxy)benzene, to provide an indication of potential physical and toxicological properties. This information should be used with caution and as a preliminary guide for risk assessment.

PropertyValue (for (Trifluoromethoxy)benzene)Reference / Note
Molecular Formula C10H7F3O3[1]
Molecular Weight 232.16 g/mol [1]
Appearance Solid or liquid[2]
Boiling Point Not availableData not available for this compound.
Flash Point 12 °C (53.6 °F)[3] Data for (Trifluoromethoxy)benzene. Indicates a highly flammable liquid and vapor. Vapors may form an explosive mixture with air and can travel to an ignition source and flash back.[3]
Occupational Exposure Limits (OELs) Not establishedNo specific OELs have been established for this compound. It is recommended to handle this compound in a well-ventilated area or a chemical fume hood to minimize exposure.
Toxicity Data Not availableNo specific toxicity data (e.g., LD50, LC50) is available for this compound. Based on hazard statements, it should be considered harmful if swallowed, inhaled, or absorbed through the skin. All appropriate precautions should be taken to avoid direct contact and inhalation.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Due to the presence of a ketone group and an aromatic ring, standard nitrile gloves may offer limited protection. It is highly recommended to use gloves specifically resistant to ketones and aromatic solvents. Butyl rubber or PVA (Polyvinyl Alcohol) gloves are suitable alternatives. Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron and sleeves are recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly sealed.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

Handling and Use
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the release of dust or vapors. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.

Emergency Procedures and First Aid

In Case of a Spill

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (Trained Personnel Only) cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Call EHS Call EHS Assess->Call EHS If spill is large or unmanageable Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Dispose Dispose as Halogenated Organic Waste Collect->Dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with non-halogenated waste to avoid increased disposal costs.

    • Solid waste (e.g., contaminated gloves, paper towels) should be placed in a separate, sealed bag within the hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.